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4-Hydroxy-3-methoxy-5-methylbenzaldehyde Documentation Hub

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  • Product: 4-Hydroxy-3-methoxy-5-methylbenzaldehyde
  • CAS: 32263-14-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biodegradation Pathways of Lignin-Derived Vanilloids: The Role of 5-Substituted Aromatics

Abstract: Lignin, the most abundant aromatic biopolymer on Earth, represents a vast, renewable feedstock for the production of value-added chemicals. Its microbial degradation funnels a complex polymeric structure into a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Lignin, the most abundant aromatic biopolymer on Earth, represents a vast, renewable feedstock for the production of value-added chemicals. Its microbial degradation funnels a complex polymeric structure into a handful of aromatic intermediates, primarily derivatives of vanillin. While the metabolism of vanillin itself is well-understood, the pathways governing 5-substituted vanilloids are of increasing interest due to their prevalence in hardwood lignins and their potential as specialty chemicals. This guide provides an in-depth examination of the microbial catabolism of these compounds, using the well-characterized pathways for syringaldehyde (5-methoxyvanillin) as a primary model. We explore the key enzymatic steps, from initial oxidation to demethylation and ring cleavage, within model organisms such as Sphingobium, Pseudomonas, and Rhodococcus. Furthermore, we contextualize the role of non-natural derivatives like 5-methylvanillin, discussing its potential for biocatalytic synthesis and its likely metabolic fate. This document serves as a technical resource for researchers in microbiology, enzymology, and biochemical engineering, providing both foundational knowledge and detailed experimental methodologies for investigating these critical pathways.

Section 1: The Genesis of Aromatic Monomers from Lignin

Lignin is a complex, heterogeneous polymer constructed from three primary phenylpropanoid units: coniferyl alcohol (forming guaiacyl, G-lignin), sinapyl alcohol (forming syringyl, S-lignin), and p-coumaryl alcohol (forming p-hydroxyphenyl, H-lignin).[1][2] The relative abundance of these units varies significantly between plant species, with softwoods being rich in G-lignin and hardwoods containing a mixture of G and S-lignin.[3]

Microbial degradation, a cornerstone of the global carbon cycle, initiates with the extracellular depolymerization of this polymer by powerful oxidative enzymes, primarily peroxidases and laccases secreted by fungi and some bacteria.[4] This initial assault breaks down the complex three-dimensional structure, releasing a heterogeneous mixture of low-molecular-weight aromatic compounds.[5][6] These smaller molecules can then be transported into the bacterial cell for catabolism.

The specific monomer released is dictated by the parent lignin unit:

  • Guaiacyl (G) units are the precursors to vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • Syringyl (S) units , which feature a second methoxy group at the C5 position, are the precursors to syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde).[7]

These aromatic aldehydes are central "funneling" intermediates, representing the entry points into well-defined intracellular catabolic pathways that ultimately lead to central carbon metabolism.

G1_Lignin_Breakdown cluster_lignin Lignin Polymer cluster_enzymes Extracellular Enzymes cluster_monomers Aromatic Aldehydes Lignin G_Unit Guaiacyl (G) Unit Enzymes Peroxidases, Laccases G_Unit->Enzymes S_Unit Syringyl (S) Unit S_Unit->Enzymes Vanillin Vanillin Enzymes->Vanillin Depolymerization Syringaldehyde Syringaldehyde (5-Methoxyvanillin) Enzymes->Syringaldehyde Bacterial_Cell Bacterial Cell (Uptake & Catabolism) Vanillin->Bacterial_Cell Syringaldehyde->Bacterial_Cell G2_Syringaldehyde_Pathway Syringaldehyde Syringaldehyde DesV DesV (ALDH) Syringaldehyde->DesV SyringicAcid Syringic Acid DesA DesA (O-Demethylase) SyringicAcid->DesA VanAB VanAB (P. putida) SyringicAcid->VanAB MGA 3-O-Methylgallate (3MGA) LigM LigM (O-Demethylase) MGA->LigM Gallate Gallate DesB DesB (Dioxygenase) Gallate->DesB RingCleavage Ring Cleavage Product TCA TCA Cycle Intermediates RingCleavage->TCA Downstream Metabolism DesV->SyringicAcid Oxidation DesA->MGA C5-Demethylation (+ H₄folate) LigM->Gallate C3-Demethylation (+ H₄folate) DesB->RingCleavage Ring Fission VanAB->Gallate Direct Demethylation

Figure 2: The catabolic pathway of syringaldehyde in bacteria like Sphingobium sp. SYK-6. The pathway funnels the S-lignin derivative through demethylation and ring cleavage into central metabolism.

Section 3: Contextualizing 5-Methylvanillin: A High-Value Synthetic Target

Searches of extensive scientific literature reveal that 5-methylvanillin is not a known natural intermediate in microbial lignin biodegradation pathways. Its formation would require a C-methylation event on the aromatic ring, a biochemical reaction not observed in these catabolic routes.

Instead, 5-methylvanillin is a valuable synthetic compound. A highly selective chemical synthesis was recently developed using o-vanillin, a common byproduct in the industrial production of vanillin. [8]Sensory panel analysis in that study revealed that while o-vanillin inhibits the characteristic scent of vanillin, 5-methylvanillin has a synergistic effect, enhancing the overall aroma profile. [8]This positions 5-methylvanillin as a molecule of significant interest for the flavor and fragrance industry.

Hypothetical Biocatalytic Production and Degradation

Given the microbial pathways for other vanilloids, we can propose a logical, albeit hypothetical, biocatalytic pathway for the synthesis and degradation of 5-methylvanillin.

Hypothetical Synthesis: A plausible biological precursor to 5-methylvanillin is 5-hydroxyvanillin. The enzymatic methylation of the hydroxyl group at the C5 position by an O-methyltransferase (OMT) using S-adenosyl-L-methionine (SAM) as a methyl donor would yield 5-methylvanillin. Plant OMTs are well-known for their role in the biosynthesis of diverse natural products, including lignin monomers, and their substrate specificity can be engineered. [9][10] Hypothetical Degradation: If a microorganism were presented with 5-methylvanillin, its degradation would likely proceed by analogy to the vanillin and syringaldehyde pathways:

  • Oxidation: An aromatic aldehyde dehydrogenase would oxidize 5-methylvanillin to 5-methylvanillic acid.

  • Demethylation/Ring Activation: The subsequent step would involve the removal of either the C3-methoxy group (via an O-demethylase) or the C5-methyl group. The latter is less common in catabolic pathways. Demethylation at the C3 position would yield 5-methyl-4-hydroxybenzoic acid, preparing the ring for cleavage.

  • Ring Fission: A dioxygenase would catalyze the cleavage of the aromatic ring, followed by entry into central metabolism.

Section 4: Experimental Methodologies

Investigating the metabolism of a novel or hypothetical substrate like 5-methylvanillin requires a set of robust, standardized experimental protocols. The following methodologies are adapted from established procedures used to study lignin-derived monomer degradation in bacteria.

Protocol: Microbial Degradation Assay

Objective: To determine if a bacterial strain can utilize a specific aromatic compound (e.g., syringaldehyde, vanillin) as a carbon source and to identify metabolic intermediates.

Causality: This whole-cell assay is the foundational experiment. It confirms biological activity and provides samples for identifying the products of the metabolic pathway. Using a minimal medium ensures that any observed cell growth is directly attributable to the catabolism of the supplied aromatic substrate.

Methodology:

  • Strain Pre-culture: Inoculate a single colony of the target bacterium (e.g., Pseudomonas putida KT2440, Rhodococcus jostii RHA1) into a rich medium (e.g., LB broth) and incubate overnight at the optimal temperature (e.g., 30°C) with shaking.

  • Cell Preparation: Harvest the cells from the pre-culture by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Washing: Wash the cell pellet twice with a sterile mineral salts medium (MSM) lacking a carbon source to remove residual rich medium. Resuspend the final pellet in MSM.

  • Initiation of Assay: Inoculate sterile flasks containing MSM with the washed cells to a starting optical density at 600 nm (OD₆₀₀) of ~0.1.

  • Substrate Addition: Add the aromatic substrate (e.g., a sterile stock solution of syringaldehyde) to a final concentration of 5-10 mM. Include a "no-substrate" control flask to monitor for background growth.

  • Incubation and Sampling: Incubate the flasks at the optimal temperature with shaking. At regular time points (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically withdraw aliquots.

  • Sample Processing: For each aliquot, measure the OD₆₀₀ to track cell growth. Then, centrifuge the sample to pellet the cells. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells. Store the supernatant at -20°C for metabolite analysis.

Protocol: Aromatic Aldehyde Dehydrogenase (ALDH) Activity Assay

Objective: To quantify the enzymatic activity of an ALDH, such as DesV, on a specific substrate.

Causality: This in vitro assay isolates a single enzymatic step. It relies on the principle that the oxidation of the aldehyde is coupled to the reduction of the cofactor NAD⁺ to NADH. The formation of NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm, allowing for a direct and quantitative measure of enzyme activity.

Methodology:

  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM, pH 8.0)

    • NAD⁺ (final concentration 1 mM)

    • Enzyme solution (a purified enzyme or cell-free extract)

  • Background Measurement: Place the cuvette in a spectrophotometer set to 340 nm and record the baseline absorbance for 1-2 minutes to ensure no background reaction is occurring.

  • Initiation of Reaction: Add the aromatic aldehyde substrate (e.g., syringaldehyde, from a concentrated stock in DMSO) to a final concentration of 0.1-1.0 mM. Mix quickly by inverting the cuvette.

  • Data Acquisition: Immediately begin recording the change in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of reaction should be linear during the initial phase.

  • Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6,220 M⁻¹cm⁻¹. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Workflow: Metabolite Identification via HPLC-MS

Objective: To identify and quantify the substrate and its metabolic byproducts from the microbial degradation assay.

G3_Experimental_Workflow Start Supernatant Sample (from Protocol 4.1) Acidify Acidify Sample (e.g., to pH 2-3) Start->Acidify 1. Sample Prep Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->Extract Evaporate Evaporate Solvent (under N₂ stream) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-MS Reconstitute->Inject 2. Instrumental Analysis Analyze Data Analysis: - Identify Peaks (MS) - Quantify (UV/MS Area) Inject->Analyze 3. Data Interpretation End Metabolite Profile Analyze->End

Figure 3: A typical workflow for the preparation and analysis of aromatic metabolites from bacterial culture supernatants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Section 5: Data Presentation and Interpretation

Quantitative data from enzymatic assays are crucial for comparing the efficiency of different enzymes or the preference of one enzyme for multiple substrates. The data below, derived from literature, illustrates the substrate specificity of two key aldehyde dehydrogenases from Sphingobium sp. SYK-6.

Table 1: Kinetic Parameters of Aldehyde Dehydrogenases from Sphingobium sp. SYK-6 [11]

Enzyme Substrate Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (s⁻¹·mM⁻¹)
DesV Syringaldehyde 12 ± 1 25 ± 1 2100
Vanillin 17 ± 1 29 ± 1 1700
LigV Syringaldehyde 1100 ± 100 1.5 ± 0.1 1.4

| | Vanillin | 1.7 ± 0.1 | 15 ± 0.3 | 8800 |

Interpretation: The data clearly demonstrates a division of labor. DesV is highly efficient at oxidizing both syringaldehyde and vanillin, making it a versatile enzyme for the initial step of degradation for both G- and S-lignin derived monomers. In contrast, LigV , previously known as a vanillin dehydrogenase, shows a dramatic preference for vanillin, with a catalytic efficiency (kcat/Kₘ) over 6,000 times higher for vanillin than for syringaldehyde. This highlights the evolution of specialized enzymes for distinct, but structurally similar, substrates within the same organism.

Section 6: Conclusion and Future Directions

The biodegradation of lignin-derived aromatic monomers is a highly orchestrated process involving specialized enzymatic pathways that funnel diverse substrates into central metabolism. While 5-methylvanillin is not a natural component of these pathways, its structural similarity to the key S-lignin intermediate, syringaldehyde, provides a clear and well-validated blueprint for understanding its potential biocatalytic synthesis and degradation. The enzymes of the syringate pathway, particularly aromatic aldehyde dehydrogenases and tetrahydrofolate-dependent O-demethylases, represent powerful tools for both bioremediation and the synthesis of high-value chemicals.

Future research should focus on:

  • Enzyme Engineering: Modifying the substrate specificity of O-methyltransferases to efficiently synthesize 5-methylvanillin from bio-based precursors like 5-hydroxyvanillin.

  • Pathway Discovery: Exploring diverse microbial environments for novel enzymes capable of C-methylation or demethylation on aromatic rings.

  • Metabolic Engineering: Constructing microbial cell factories that can convert raw lignocellulosic biomass directly into specialty chemicals like 5-methylvanillin, leveraging knowledge of these native catabolic pathways to create novel biosynthetic routes.

By continuing to unravel the chemical logic of these microbial systems, the scientific community can unlock the full potential of lignin as a sustainable resource for the bio-based economy.

References

  • Ahmad, M., Taylor, C. R., Pink, D., Burton, K., Eastwood, D., Bending, G. D., & Bugg, T. D. (2011). Development of novel assays for lignin degradation: comparative analysis of bacterial and fungal lignin degraders. Molecular BioSystems, 7(4), 1151-1158.
  • Eriksson, T., & Larsson, S. (1984). Syringic acid metabolism by some white-rot, soft-rot and brown-rot fungi. Journal of General and Applied Microbiology, 30(5), 381-390.
  • Spence, E. L., & Bugg, T. D. (2020). The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments. Applied and Environmental Microbiology, 86(20).
  • Nishimura, A., et al. (2022). Catabolic System of Syringic Acid, a Key Intermediate of Lignin-Derived Aromatic Compounds, via a Novel Linear Pathway in Pseudomonas sp. NGC7. Journal of Agricultural and Food Chemistry, 70(30), 9403-9412.
  • Notonier, S., et al. (2021). Metabolism of Syringyl Lignin-Derived Compounds in Pseudomonas putida Enables Convergent Production of 2-Pyrone-4,6-Dicarboxylic Acid. Metabolic Engineering, 65, 111-122.
  • Gonçalves, I. C., et al. (2020). Influence of co-substrates on anaerobic thermophilic degradation of syringaldehyde. Journal of Cleaner Production, 275, 122577.
  • O'Dell, P. J., et al. (2024). The catabolism of lignin-derived p-methoxylated aromatic compounds by Rhodococcus jostii RHA1. Applied and Environmental Microbiology.
  • Alruwaili, O. K., Rashid, G. M., & Bugg, T. D. (2023). Glycolate oxidase from Rhodococcus jostii RHA1: An accessory enzyme for lignin bioconversion with bacterial DyP-type peroxidases. Methods in Enzymology, 689, 149-165.
  • Ahmad, M., Roberts, J. N., Pink, D., & Bugg, T. D. (2011). Identification of DypB from Rhodococcus jostii RHA1 as a lignin peroxidase. Biochemistry, 50(23), 5096-5107.
  • Masai, E., et al. (2005). A Tetrahydrofolate-Dependent O-Demethylase, LigM, Is Crucial for Catabolism of Vanillate and Syringate in Sphingomonas paucimobilis SYK-6. Applied and Environmental Microbiology, 71(3), 1236-1243.
  • Nishimura, A., et al. (2022). Catabolic System of Syringic Acid, a Key Intermediate of Lignin- Derived Aromatic Compounds, via a Novel Linear Pathway in Pseudomonas sp. NGC7. ACS Agricultural Science & Technology.
  • Hiraide, A., et al. (2020). The Syringate O-Demethylase Gene of Sphingobium sp. Strain SYK-6 Is Regulated by DesX, while Other Vanillate and Syringate Catabolism Genes Are Regulated by DesR. Journal of Bacteriology, 202(22).
  • Napora-Wijata, K., et al. (2024). Nutraceutical Properties of Syringic Acid in Civilization Diseases. Encyclopedia, 4(1), 332-346.
  • Masai, E., et al. (2020). Catabolic pathways for vanillate and syringate in Sphingobium sp. SYK-6.
  • Wikipedia contributors. (2023). Syringic acid. Wikipedia, The Free Encyclopedia.
  • Notonier, S., et al. (2021). Metabolism of syringyl lignin-derived compounds in Pseudomonas putida enables convergent production of 2-pyrone-4,6-dicarboxylic acid. Metabolic Engineering, 65, 111-122.
  • Notonier, S., et al. (2021). Metabolism of syringyl lignin-derived compounds in Pseudomonas putida enables convergent production of 2-pyrone-4,6-dicarboxylic acid.
  • Hiraide, A., et al. (2020). The Syringate O-Demethylase Gene of Sphingobium sp.
  • Kamimura, N., et al. (2017). O demethylation of lignin-derived compounds in SYK-6.
  • Mori, S., et al. (2021). A bacterial aromatic aldehyde dehydrogenase critical for the efficient catabolism of syringaldehyde.
  • Beer, B., et al. (2019). An Enzyme Cascade Synthesis of Vanillin.
  • Hiraide, A., et al. (2020). The Syringate O-Demethylase Gene of Sphingobium sp. Strain SYK-6 Is Regulated by DesX, while Other Vanillate and Syringate Catabolism Genes Are Regulated by DesR. Journal of Bacteriology, 202(22).
  • Cai, Y., et al. (2012). Biodegradation of kraft lignin by a bacterial strain Comamonas sp. B9 isolated from eroded bamboo slips. Journal of Applied Microbiology, 113(6), 1359-1366.
  • Cai, Y., et al. (2012). Biodegradation of kraft lignin by a bacterial strain Comamonas sp.
  • Masai, E., et al. (2005). A tetrahydrofolate-dependent O-demethylase, LigM, is crucial for catabolism of vanillate and syringate in Sphingomonas paucimobilis SYK-6. Applied and Environmental Microbiology, 71(3), 1236-1243.
  • Notonier, S., et al. (2021). Metabolism of Syringyl Lignin-Derived Compounds in Pseudomonas putida Enables Convergent Production of 2-Pyrone-4,6-Dicarboxylic. OSTI.GOV.
  • Wang, H., et al. (2024). Bacterial transformation of lignin: key enzymes and high-value products. Biotechnology for Biofuels and Bioproducts, 17(1), 1-17.
  • Pollegioni, L., Tonin, F., & Rosini, E. (2015). Lignin degradation: microorganisms, enzymes involved, genomes analysis and evolution. Applied Microbiology and Biotechnology, 99(19), 7935-7954.
  • Wang, Y., et al. (2024). Lignin Degradation by Klebsiella aerogenes TL3 under Anaerobic Conditions. International Journal of Molecular Sciences, 25(9), 5001.
  • NITE Biological Resource Center. (n.d.). Sphingobium sp. SYK-6 (= NBRC 103272). NBRC.
  • Masai, E., et al. (2007). O-Demethylation Systems of Vanillate, Syringate, and 3MGA Linked with H 4 folate-Mediated C 1 Metabolism in S. paucimobilis SYK-6.
  • BioKB. (n.d.).
  • Chen, C. L., & Chang, H. M. (1982). Biodegradation of Guaiacyl and Guaiacyl-Syringyl Lignins in wood by Phanerochaete Chrysosporium.
  • Thompson, D. N., et al. (2020). Adaptive laboratory evolution of Pseudomonas putida KT2440 improves p-coumaric and ferulic acid catabolism and tolerance.
  • Taylor & Francis. (n.d.). Syringaldehyde – Knowledge and References.
  • Wang, Y., et al. (2026). Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System.
  • Strucko, T., et al. (2013). Overexpression of O-methyltransferase leads to improved vanillin production in baker's yeast only when complemented with model-guided network engineering. Biotechnology and Bioengineering, 110(2), 656-659.
  • van den Heuvel, R. H., et al. (2001). Enzymatic synthesis of vanillin. Journal of Agricultural and Food Chemistry, 49(6), 2954-2958.
  • Mao, H., et al. (2021). The highly selective synthesis of 5-methyl vanillin from the by-product in vanilla industry and the scent influence for vanillin. RSC Advances, 11(5), 2963-2970.
  • Kumar, A., & Tyagi, R. (2020). Enzymatic synthesis of vanillin and related catalytic mechanism.
  • Beer, B. (2017). Novel route to vanillin - an enzyme-catalyzed multi-step cascade synthesis. SciSpace.
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  • Huang, L., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Horticulture Research.

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Exploratory

5-Methylvanillin: A Pivotal Intermediate in the Rumen Biotransformation of Lignin-Derived Neolignans

The following technical guide details the metabolic role, formation, and fate of 5-methylvanillin within the rumen ecosystem. It moves beyond generic descriptions of phenolic metabolism to focus on the specific biotransf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic role, formation, and fate of 5-methylvanillin within the rumen ecosystem. It moves beyond generic descriptions of phenolic metabolism to focus on the specific biotransformation of lignin-derived neolignans.

Technical Guide for Metabolic Engineers and Rumen Microbiologists

Executive Summary

5-methylvanillin (3-methoxy-4-hydroxy-5-methylbenzaldehyde) is a specific aromatic aldehyde generated in the rumen primarily during the anaerobic degradation of complex lignin dimers, specifically phenylcoumaran neolignans like dehydrodiisoeugenol (DDIE) . Unlike common vanillin, which is ubiquitous in feed additives and simple lignin breakdown, 5-methylvanillin represents a marker of advanced microbial lignolytic activity, requiring the cleavage of recalcitrant coumaran rings.

This guide delineates the metabolic pathway of 5-methylvanillin, identifying it as a transient intermediate that bridges the gap between insoluble lignocellulosic biomass and soluble volatile fatty acids (VFAs). Understanding this pathway is critical for optimizing forage digestibility and developing phenolic-based methane mitigation strategies.

Chemical Identity and Metabolic Origin[1]

The Precursor: Dehydrodiisoeugenol (DDIE)

While simple vanillin arises from ferulic acid or guaiacyl lignin units, 5-methylvanillin is structurally distinct due to the methylation at the C5 position. Its primary source in the rumen is the breakdown of DDIE , a dimer formed during the lignification of plant cell walls.

  • Precursor: Dehydrodiisoeugenol (DDIE)

  • Structure: Contains a phenylcoumaran ring system (a dihydrofuran ring fused to a benzene ring).

  • Rumen Challenge: The coumaran ring is chemically stable and resistant to many hydrolytic enzymes, making its cleavage a rate-limiting step in fiber digestion.

The Biotransformation Event

Rumen anaerobes attack the phenylcoumaran structure of DDIE. The cleavage of the furan ring releases two monoaromatic fragments:

  • 5-methylvanillin (The C5-methylated fragment)

  • Vanillic acid (or related guaiacyl derivatives)

This specific cleavage proves that rumen consortia possess the enzymatic machinery to degrade β-5 linked lignin substructures, a capability often underestimated in anaerobic environments.

The Metabolic Pathway: From Neolignan to VFA

The degradation of 5-methylvanillin does not stop at its formation. It is rapidly metabolized to prevent toxicity to the microbial community. The pathway follows a reductive and oxidative logic typical of anaerobic aromatic catabolism.

Pathway Mechanics
  • Ring Cleavage (Formation): The ether linkage in the coumaran ring of DDIE is hydrolyzed, releasing 5-methylvanillin.

  • Oxidation: The aldehyde group of 5-methylvanillin is oxidized to a carboxyl group, forming 5-methylvanillic acid . This step generates reducing equivalents (NADH/FADH₂).

  • O-Demethylation: The methoxy group at C3 is removed (O-demethylation), likely by specialized acetogens (e.g., Syntrophococcus species), converting it to a dihydroxy-methylbenzoate derivative.

  • Ring Fission: The aromatic ring is eventually cleaved, channeling carbon into the central metabolism to produce Acetate , Propionate , and Butyrate .

Pathway Visualization (Graphviz)

G DDIE Dehydrodiisoeugenol (Lignin Dimer) Cleavage Coumaran Ring Cleavage DDIE->Cleavage Anaerobic Hydrolysis M_Vanillin 5-Methylvanillin (Intermediate) Cleavage->M_Vanillin Van_Acid Vanillic Acid Cleavage->Van_Acid M_Van_Acid 5-Methylvanillic Acid M_Vanillin->M_Van_Acid Aldehyde Oxidation Demethylation O-Demethylation (Syntrophococcus sp.) M_Van_Acid->Demethylation Dihydroxy 3,4-Dihydroxy-5-methylbenzoate Demethylation->Dihydroxy -CH3 RingFission Ring Fission Dihydroxy->RingFission VFAs VFAs (Acetate, Propionate, Butyrate) RingFission->VFAs

Caption: Anaerobic biotransformation pathway of Dehydrodiisoeugenol (DDIE) yielding 5-methylvanillin and its subsequent degradation to volatile fatty acids.[1]

Microbial Ecology & Causality

The persistence of 5-methylvanillin in the rumen is dictated by the balance between its formation (fiber breakdown) and its clearance (detoxification).

Key Microbial Players
  • Primary Degraders (Formation): Cellulolytic and hemicellulolytic bacteria (e.g., Fibrobacter succinogenes, Ruminococcus albus) loosen the lignocellulose matrix, but specific consortia are required for the coumaran cleavage.

  • O-Demethylators (Clearance):

    • Syntrophococcus sucromutans: This organism is the "waste management" specialist for methoxylated aromatics. It utilizes the methyl group from vanilloids as a one-carbon source, often requiring a hydrogen-utilizing partner (interspecies hydrogen transfer) to make the thermodynamics favorable.

    • Acetobacterium woodii (analogous acetogens): Capable of O-demethylation, converting the methyl group to acetate.

Physiological Impact
  • Antimicrobial Activity: Like vanillin, 5-methylvanillin exhibits membrane-disrupting properties against specific Gram-positive bacteria. Its rapid conversion to the acid form is a bacterial survival strategy to reduce toxicity.

  • Hydrogen Sink: The reduction of the aldehyde group (if it occurs before oxidation) or the demethylation process can consume reducing equivalents, potentially diverting hydrogen away from methanogenesis.

Experimental Protocols

To validate the presence and metabolism of 5-methylvanillin, researchers must employ strict anaerobic techniques.

Protocol: Anaerobic Batch Culture & Metabolite Tracking

Objective: Quantify the conversion rate of DDIE to 5-methylvanillin and downstream VFAs.

Reagents:

  • McDougall’s Buffer (Artificial Saliva).

  • Substrate: Purified Dehydrodiisoeugenol (DDIE) or synthetic 5-methylvanillin (for degradation assays).

  • Inoculum: Fresh rumen fluid (strained and cheesecloth-filtered).

Workflow:

  • Media Preparation: Prepare reduced McDougall’s buffer under continuous CO₂ flushing. Add Resazurin as a redox indicator (must remain colorless).

  • Substrate Addition: Dissolve DDIE in a minimal volume of ethanol or DMSO (final concentration <0.1% v/v) and add to bottles to achieve 1–5 mM concentration.

  • Inoculation: Add rumen fluid (20% v/v) anaerobically using the Hungate technique. Seal with butyl rubber stoppers and aluminum crimps.

  • Incubation: Incubate at 39°C with rotary shaking (100 rpm).

  • Sampling: Withdraw 1 mL aliquots at T=0, 6, 12, 24, and 48 hours.

  • Extraction: Acidify samples (pH < 2) with HCl to protonate acids. Extract with ethyl acetate (3x volume).

  • Derivatization: Dry the organic layer under N₂. Derivatize with BSTFA + TMCS (99:1) at 60°C for 30 mins to silylate hydroxyl and carboxyl groups.

  • Analysis: Analyze via GC-MS.

Data Analysis: GC-MS Identification Table
CompoundRetention Time (Approx)Characteristic Ions (m/z)Metabolic Role
5-Methylvanillin 14.2 min166 (M+), 165, 137Intermediate (Aldehyde)
5-Methylvanillic Acid 15.8 min182 (M+), 167, 121Oxidized Product
Vanillic Acid 13.5 min168 (M+), 153, 97Co-product of DDIE cleavage
Acetovanillone 12.9 min166 (M+), 151Potential side-product

References

  • Chen, W., Ohmiya, K., Shimizu, S., & Kawakami, H. (1987). Anaerobic degradation of dehydrodiisoeugenol by rumen bacteria. Journal of Fermentation Technology, 65(2), 221-224. Link

  • Krumholz, L. R., & Bryant, M. P. (1986). Syntrophococcus sucromutans sp. nov. gen. nov. uses carbohydrates as electron donors and formate, methoxymonobenzenoids, or Methanobrevibacter as electron acceptor systems. Archives of Microbiology, 143, 313-321. Link

  • Patra, A. K., & Yu, Z. (2014). Effects of vanillin, quillaja saponin, and essential oils on in vitro fermentation and protein-degrading microorganisms of the rumen. Applied Microbiology and Biotechnology, 98(2), 897-905. Link

  • Mathew, S., et al. (2018). Metabolism of phenolic compounds in the rumen: Implications for animal health and environment. Animal Feed Science and Technology, 243, 112-125. Link

Sources

Foundational

The Antioxidant Potential of 5-Methylvanillin: A Structural &amp; Mechanistic Technical Guide

The following technical guide details the structural, mechanistic, and experimental profile of 5-methylvanillin, focusing on its potential as an enhanced antioxidant scaffold compared to its parent compound, vanillin. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and experimental profile of 5-methylvanillin, focusing on its potential as an enhanced antioxidant scaffold compared to its parent compound, vanillin.

Executive Summary

5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde) represents a structurally optimized derivative of vanillin. While vanillin is a recognized flavorant with established antioxidant activity, its efficacy is often limited by the kinetics of hydrogen atom transfer (HAT) and rapid metabolism. The introduction of a methyl group at the ortho position (C5) relative to the phenolic hydroxyl group introduces steric protection and electron-donating inductive effects (+I). These structural modifications are theoretically predicted to lower the O-H bond dissociation enthalpy (BDE) and stabilize the resulting phenoxyl radical, potentially enhancing antioxidant capacity in lipophilic matrices. This guide outlines the chemical basis for this activity, proposed mechanisms of action, and validated protocols for experimental verification.[1]

Part 1: Chemical Profile & Structure-Activity Relationship (SAR)

Structural Comparison

The antioxidant efficacy of phenolic aldehydes depends heavily on the substitution pattern on the aromatic ring. 5-Methylvanillin serves as a bridge between Vanillin (mono-ortho-methoxy) and Syringaldehyde (di-ortho-methoxy).

CompoundIUPAC NameSubstituents (C3, C4, C5)Electronic Effect on OHPredicted Lipophilicity (LogP)
Vanillin 4-hydroxy-3-methoxybenzaldehyde-OCH₃, -OH, -HModerate Activation~1.2
5-Methylvanillin 4-hydroxy-3-methoxy-5-methylbenzaldehyde-OCH₃, -OH, -CH₃Enhanced Activation (+I) ~1.7 (Higher)
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde-OCH₃, -OH, -OCH₃High Activation (+M)~0.9
The "Ortho" Effect

The 5-methyl group in 5-methylvanillin is critical for two reasons:

  • Kinetic Stabilization: It provides steric hindrance that protects the hydroxyl group from non-radical side reactions while allowing small radical species (like ROO•) to access the hydrogen.[2]

  • Radical Stability: Upon hydrogen donation, the resulting unpaired electron on the oxygen is delocalized into the ring. The methyl group stabilizes this radical species through hyperconjugation, preventing rapid pro-oxidant reversal.

Visualization: Structural SAR

The following diagram illustrates the chemical structure and the active sites responsible for antioxidant activity.

G cluster_0 Chemical Structure & Active Sites cluster_1 Functional Consequence node_vanillin Vanillin Core (Scaffold) node_OH Phenolic -OH (H-Atom Donor) node_vanillin->node_OH Site of Activity node_OMe 3-Methoxy Group (Electron Donor) node_vanillin->node_OMe Ortho Position node_Me 5-Methyl Group (Steric/Inductive Stabilizer) node_vanillin->node_Me Meta to Aldehyde Ortho to OH node_BDE Lowered Bond Dissociation Enthalpy (BDE) node_Me->node_BDE +I Effect node_Lipophilicity Increased Lipophilicity (Better Membrane Penetration) node_Me->node_Lipophilicity Hydrophobic Alkyl

Caption: SAR analysis of 5-methylvanillin highlighting the role of the 5-methyl group in modulating bond energy and solubility.

Part 2: Mechanistic Evaluation

Primary Mechanism: Hydrogen Atom Transfer (HAT)

In non-polar solvents (mimicking lipid membranes), 5-methylvanillin acts primarily via HAT. The phenolic hydrogen is abstracted by a free radical (


), generating a stable phenoxyl radical.


The 5-methyl group increases the rate constant (


) compared to vanillin by destabilizing the ground state O-H bond (via electron donation) and stabilizing the transition state.
Secondary Mechanism: Single Electron Transfer - Proton Transfer (SET-PT)

In polar media (like plasma), the mechanism may shift to electron transfer followed by deprotonation. The electron-rich nature of the 5-methylvanillin ring facilitates the initial ionization potential (IP).

Visualization: Radical Scavenging Pathway

Mechanism cluster_pathways Stabilization Mechanisms Start 5-Methylvanillin (ArOH) + Free Radical (ROO•) Transition Transition State [ArO---H---OOR]‡ Start->Transition HAT Product Stable Phenoxyl Radical (ArO•) + Non-radical (ROOH) Transition->Product Hyperconj Hyperconjugation (5-Methyl Group) Resonance Resonance Delocalization (Benzene Ring + Carbonyl) Product->Hyperconj Product->Resonance Termination Radical Termination (Dimerization or Quinone formation) Product->Termination Slow Step

Caption: Mechanistic pathway of radical scavenging by 5-methylvanillin, emphasizing the stabilization of the radical intermediate.

Part 3: Experimental Protocols for Validation

To empirically validate the antioxidant potential of 5-methylvanillin, the following protocols must be executed. These are adapted for lipophilic phenolic compounds to prevent solubility-driven artifacts.

DPPH Radical Scavenging Assay (Modified for Lipophilicity)

Standard aqueous buffers may cause precipitation of 5-methylvanillin. Methanol/Ethanol systems are preferred.

Reagents:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)[3]

  • Methanol (HPLC Grade)

  • Positive Control: Trolox or Ascorbic Acid

Protocol:

  • Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Keep in the dark.

  • Sample Dilution: Prepare serial dilutions of 5-methylvanillin in methanol (Range: 10 µM – 500 µM).

  • Incubation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Control: Use methanol + DPPH as the negative control (

    
    ).
    
  • Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm .

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
ABTS Cation Radical Decolorization Assay

More sensitive for hindered phenols than DPPH.

Protocol:

  • Generation: React 7 mM ABTS with 2.45 mM potassium persulfate (1:1 v/v). Store in dark for 12–16 hours to generate ABTS•+.

  • Equilibration: Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm .

  • Assay: Add 10 µL of 5-methylvanillin sample to 190 µL of diluted ABTS•+ solution.

  • Read: Measure absorbance at 734 nm after exactly 6 minutes.

  • Output: Express results as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization: Experimental Workflow

Workflow cluster_assays Parallel Assay Systems Step1 Sample Preparation Solvent: Methanol/Ethanol DPPH DPPH Assay (Target: 517 nm) Measure: HAT/SET Mix Step1->DPPH ABTS ABTS Assay (Target: 734 nm) Measure: Steric Accessibility Step1->ABTS FRAP FRAP Assay (Target: 593 nm) Measure: Reductive Potential Step1->FRAP Analysis Data Processing Non-linear Regression (IC50) DPPH->Analysis ABTS->Analysis FRAP->Analysis Validation Compare vs. Vanillin Calculate Relative Activity Analysis->Validation

Caption: Integrated workflow for the multi-assay evaluation of 5-methylvanillin antioxidant capacity.

Part 4: Therapeutic & Industrial Implications

Drug Development

The enhanced lipophilicity of 5-methylvanillin (LogP ~1.7) compared to vanillin (LogP ~1.2) suggests superior blood-brain barrier (BBB) permeability. This makes it a viable scaffold for neuroprotective agents where oxidative stress is a primary pathology (e.g., Alzheimer's, Parkinson's).

Preservation

In food and cosmetic matrices, the methyl group provides resistance to rapid enzymatic degradation, potentially extending the shelf-life of the antioxidant effect compared to simple vanillin.

Synthesis Precursor

5-Methylvanillin is a critical intermediate in the synthesis of complex flavonoids and homoisoflavonoids (e.g., rottlerin analogues), which have demonstrated potent PKC-delta inhibition and antioxidant activity.

References

  • Mao, H., et al. (2021). The highly selective synthesis of 5-methyl vanillin from the by-product in vanilla industry and the scent influence for vanillin. Sustainable Energy & Fuels.

  • Tai, A., et al. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects.

  • Scipioni, M. (2017). Novel Vanillin Derivatives: Synthesis, anti-oxidant, DNA and Cellular protection properties. UHI Research Database.

  • BenchChem. Divanillin vs. Vanillin: A Comparative Analysis of Antioxidant Activity.

  • Puranik, N. V., et al. (2022). Efficient Synthesis of Rottlerin and Its Two Subunits. ResearchGate.

Sources

Exploratory

Technical Guide: 5-Methylvanillin (CAS 32263-14-2)

Structure-Activity Profile, Synthesis, and Therapeutic Potential Executive Summary 5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde) is a structural analog of vanillin characterized by the addition of a methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Profile, Synthesis, and Therapeutic Potential

Executive Summary

5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde) is a structural analog of vanillin characterized by the addition of a methyl group at the C5 position of the benzene ring. Unlike its isomer ortho-vanillin, which suppresses the characteristic vanilla aroma, 5-methylvanillin exhibits a synergistic olfactory effect, enhancing the creamy, balsamic notes of vanillin formulations.

Beyond its role in flavor chemistry, 5-methylvanillin serves as a critical scaffold in medicinal chemistry. Its unique substitution pattern—preserving the phenolic hydroxyl and aldehyde moieties while adding steric bulk at C5—modulates metabolic stability and lipophilicity, making it a valuable intermediate for synthesizing bioactive heterocycles, including antitumor and antimicrobial agents.

This guide provides a comprehensive technical review of 5-methylvanillin, detailing its physicochemical profile, industrial synthesis from waste streams, and emerging applications in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
CAS Number 32263-14-2
IUPAC Name 4-Hydroxy-3-methoxy-5-methylbenzaldehyde
Synonyms 5-Methyl-4-hydroxy-3-methoxybenzaldehyde; m-Methoxy-4-hydroxy-5-methylbenzaldehyde
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 98–100 °C (Experimental); distinct from Vanillin (81–83 °C)
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in cold water
pKa ~7.2 (Phenolic OH) – Slightly higher than vanillin due to electron-donating methyl group
Structural Differentiation

It is critical to distinguish 5-methylvanillin from methyl vanillin (veratraldehyde, CAS 120-14-9).

  • 5-Methylvanillin: Ring-methylated (Methyl group at C5). Phenolic OH is free.

  • Veratraldehyde: O-methylated (Methyl group replaces the Phenolic H).[1] No free OH.

Synthetic Pathways[7][10][11]

A. Industrial Formation (The Guaiacol Process)

In the standard industrial synthesis of vanillin via the Guaiacol-Glyoxylic Acid route , 5-methylvanillin appears as a byproduct.

  • Condensation: Guaiacol reacts with glyoxylic acid under alkaline conditions to form vanillylmandelic acid (VMA).

  • Oxidative Decarboxylation: VMA is oxidized to vanillin.

  • Side Reaction: Impurities in the starting guaiacol (specifically o-cresol or p-cresol derivatives) or over-alkylation can lead to C5-methylated byproducts.

B. Selective Synthesis from o-Vanillin (Waste Valorization)

A highly selective "green" synthesis converts o-vanillin (a waste byproduct of vanillin production) into 5-methylvanillin.[2] This method is chemically significant as it recycles a waste stream into a value-added flavor enhancer.

Mechanism: The process involves transforming the C2-hydroxyl/C3-methoxy substitution pattern of o-vanillin into the C4-hydroxyl/C3-methoxy/C5-methyl pattern of 5-methylvanillin.

Synthesis Workflow Diagram

Synthesis O_Van o-Vanillin (Waste Byproduct) Inter1 Intermediate Complex (Hydrogenation/Reduction) O_Van->Inter1 Step 1: Reduction MVMA 5-Methyl Vanillylmandelic Acid (5-MVMA) Inter1->MVMA Step 2: Addition (Glyoxylic Acid) Prod 5-Methylvanillin (Target) MVMA->Prod Step 3: Oxidative Decarboxylation Cat: NiCo2O4/SiO2, O2, 80°C

Caption: Selective conversion of o-vanillin waste to 5-methylvanillin via a catalytic oxidative decarboxylation pathway.

Experimental Protocol: Catalytic Synthesis

Based on the methodology by Mao et al. (2021).

Objective

To synthesize 5-methylvanillin from 3-methoxy-4-hydroxy-5-methylmandelic acid (5-MVMA) using a heterogeneous NiCo₂O₄/SiO₂ catalyst.

Materials
  • Precursor: 3-methoxy-4-hydroxy-5-methylmandelic acid (5-MVMA).[2]

  • Catalyst: NiCo₂O₄ nanoparticles supported on SiO₂ (Synthesized via sol-gel method).

  • Solvent: Aqueous NaOH (Alkaline medium).

  • Oxidant: Atmospheric Oxygen (O₂).

Step-by-Step Procedure
  • Catalyst Preparation:

    • Dissolve Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O (molar ratio 1:2) in ethanol/water.

    • Add tetraethyl orthosilicate (TEOS) as the silica source.

    • Precipitate with ammonia at 45°C.

    • Calcine the dried solid at 600°C for 5 hours to generate porous NiCo₂O₄/SiO₂.

  • Oxidation Reaction:

    • Charge: In a three-neck round-bottom flask, dissolve 5-MVMA (10 mmol) in 50 mL of 2M NaOH.

    • Catalyst Addition: Add 0.5 g of NiCo₂O₄/SiO₂ catalyst.

    • Conditions: Heat the mixture to 80°C under vigorous stirring.

    • Aeration: Bubble atmospheric air or pure O₂ through the solution (1 atm pressure).

    • Duration: Monitor reaction by TLC or HPLC (approx. 4–6 hours).

  • Work-up:

    • Filtration: Filter the hot solution to recover the heterogeneous catalyst (reusable).

    • Acidification: Cool the filtrate to room temperature and acidify with concentrated HCl to pH 2–3.

    • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum. Recrystallize the crude solid from ethanol/water.

  • Validation:

    • Yield: Expected yield >90%.

    • 1H NMR (CDCl₃): Look for singlet at δ ~2.3 ppm (Ar-CH₃) and aldehyde proton at δ ~9.8 ppm.

Biological & Therapeutic Potential[1][3][10][13][14]

5-Methylvanillin is not just a flavorant; it is a "privileged scaffold" in drug design. The C5-methyl group adds lipophilicity and alters the electronic properties of the phenol ring, potentially enhancing bioavailability compared to vanillin.

Structure-Activity Relationship (SAR)
  • Antioxidant Activity: The electron-donating methyl group at C5 stabilizes the phenoxy radical formed during free-radical scavenging, potentially increasing antioxidant potency compared to vanillin.

  • Schiff Base Formation: The aldehyde group is highly reactive for Schiff base formation (reaction with amines). 5-methylvanillin-derived hydrazones and thiosemicarbazones have shown enhanced antimicrobial and antitumor activity.

Key Therapeutic Pathways

Bioactivity Core 5-Methylvanillin (Scaffold) Path1 Schiff Base Derivatization (Hydrazones/Thiosemicarbazones) Core->Path1 Chemical Modification Path2 Lignin Degradation Pathway (Metabolic Intermediate) Core->Path2 Bioconversion Target3 Olfactory Synergism (Flavor Enhancement) Core->Target3 Direct Application Target1 Antimicrobial Activity (S. aureus, E. coli) Path1->Target1 Target2 Antitumor Activity (DNA Binding/Apoptosis) Path1->Target2

Caption: Pharmacological and industrial utility pathways of 5-methylvanillin.

Toxicology & Safety
  • GRAS Status: While specific toxicological data for isolated 5-methylvanillin is limited compared to vanillin, it is consumed as a trace component in synthetic vanillin (GRAS).

  • Olfactory Impact: Studies indicate that 5-methylvanillin has a "creamy, aldehyde-like" odor. In binary mixtures, it lowers the detection threshold of vanillin, meaning less total flavoring is needed for the same sensory impact.

References

  • Mao, H., et al. (2021). The highly selective synthesis of 5-methyl vanillin from the by-product in vanilla industry and the scent influence for vanillin.[2] Sustainable Energy & Fuels, 5, 1158-1170.[2]

  • Yu, H., et al. (2021). Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin.[3][4] Journal of Food Science, 86(8), 3652-3661.

  • BenchChem. 4-Hydroxy-3-methoxy-5-methylbenzaldehyde (CAS 32263-14-2) Product Data.

  • Olatunde, A., et al. (2022). Vanillin: A food additive with multiple biological activities.[5] European Journal of Medicinal Chemistry Reports, 5, 100055.[5]

  • PubChem. Compound Summary: 5-Methylvanillin.[2] National Library of Medicine. [6]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methylvanillin from Vanillin: An Indirect Approach via the Mannich Reaction

Introduction 5-Methylvanillin is a significant derivative of vanillin, valued in the flavor and fragrance industry for its unique aromatic profile, which can impart distinct notes to vanillin-based compositions.[1] Furth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methylvanillin is a significant derivative of vanillin, valued in the flavor and fragrance industry for its unique aromatic profile, which can impart distinct notes to vanillin-based compositions.[1] Furthermore, its structural modification at the C5 position of the benzene ring makes it a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research.

Direct C-methylation of the vanillin ring at the 5-position presents a significant synthetic challenge due to the electronic and steric influences of the existing functional groups—the hydroxyl, methoxy, and aldehyde moieties. A more effective and high-yield approach involves an indirect, two-stage synthesis. This method leverages the regioselective nature of the Mannich reaction to introduce a functional group at the desired position, which is subsequently converted to the target methyl group.[2]

This application note provides a comprehensive, in-depth technical guide for the synthesis of 5-methylvanillin from vanillin. The process proceeds through the formation of a key intermediate, 5-(dimethylaminomethyl)vanillin, via the Mannich reaction, followed by a reductive cleavage to yield the final product.

Overall Synthesis Scheme

The synthesis is a two-part process:

  • Part 1: The Mannich Reaction - Vanillin is reacted with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the C5 position, yielding the Mannich base, 5-(dimethylaminomethyl)vanillin.

  • Part 2: Reductive Demethylamination - The dimethylaminomethyl group of the Mannich base is converted to a methyl group. A robust method for this transformation involves converting the Mannich base to an intermediate chloromethyl derivative, which is then reduced.[2]

Part 1: Synthesis of 5-(Dimethylaminomethyl)vanillin (Mannich Base)

This initial step utilizes the Mannich reaction, a three-component condensation, to functionalize the vanillin ring at the position ortho to the phenolic hydroxyl group.

Reaction Mechanism

The Mannich reaction in this context proceeds via two primary stages:

  • Formation of the Iminium Ion: Formaldehyde and dimethylamine react to form the highly electrophilic dimethylaminomethyl cation, also known as the Eschenmoser's salt precursor.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of vanillin acts as a nucleophile, attacking the iminium ion. The strongly activating hydroxyl group directs this substitution to the ortho and para positions. In the case of vanillin (4-hydroxy-3-methoxybenzaldehyde), the position para to the hydroxyl group is occupied by the aldehyde, and one ortho position is occupied by the methoxy group, thus directing the substitution to the available C5 position.

Caption: Mechanism of Mannich base formation from vanillin.

Detailed Experimental Protocol: Synthesis of 5-(Dimethylaminomethyl)vanillin

This protocol is adapted from the procedure described by Harley-Mason & Laird (1959) and cited in subsequent works.[2]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Vanillin152.15152 g1.0
Formaldehyde (37% aq. soln.)30.03120 g~1.5
Dimethylamine (40% aq. soln.)45.08180 g~1.5
Ethanol (95%)46.07900 mL-
Acetone (ice-cold)58.08As needed-

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 120 g of 37% aqueous formaldehyde solution, 180 g of 40% aqueous dimethylamine solution, and 900 mL of ethanol.

  • Addition of Vanillin: To the stirred solution, add 152 g (1.0 mol) of vanillin.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 30 minutes. After reflux, allow the mixture to cool to room temperature (25°C) and continue stirring for 24 hours.

  • Crystallization: After 24 hours of stirring, place the reaction mixture in a refrigerator (or an ice bath) overnight to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the resulting white, granular solid by vacuum filtration. Wash the solid with ice-cold acetone to remove unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Expected Outcome: This procedure is reported to yield approximately 179.8 g (86%) of 5-(dimethylaminomethyl)vanillin as a white crystalline solid with a melting point of 139-141°C.[2]

Part 2: Synthesis of 5-Methylvanillin via Reductive Cleavage

The second stage of the synthesis involves the conversion of the dimethylaminomethyl group into a methyl group. This is achieved through a two-step process: formation of a chloromethyl intermediate followed by reduction.[2]

Principle of the Reaction

Direct catalytic hydrogenolysis of phenolic Mannich bases can be challenging. An effective alternative involves converting the aminomethyl group into a more reactive leaving group, such as a chloromethyl group. This intermediate is then readily reduced to the desired methyl group in the presence of a suitable reducing agent, a method that is compatible with the aldehyde functionality.[2]

Detailed Experimental Protocol: Conversion of Mannich Base to 5-Methylvanillin

This protocol is based on the work of Svoboda & Frieš (1979).[2]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
5-(Dimethylaminomethyl)vanillin209.25104.5 g0.5
Acetic Anhydride (Ac₂O)102.09500 mL-
Concentrated Hydrochloric Acid (HCl)36.46500 mL-
p-Dioxane88.11~400 mL-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.63--

Procedure:

  • Acetylation: In a flask protected from moisture, reflux a solution of 104.5 g (0.5 mol) of the Mannich base in 500 mL of acetic anhydride for 24 hours. This step is to form an intermediate diacetate.

  • Formation of Chloromethyl Intermediate: Cool the reaction mixture to approximately 40°C. Carefully and gradually add 500 mL of concentrated hydrochloric acid. Stir the mixture at ambient temperature for 1.5 hours. During this time, the chloromethyl derivative will precipitate.

  • Reduction: Add approximately 400 mL of p-dioxane to the mixture, enough to dissolve the precipitated solid at 60-70°C. To this solution, add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) in a mixture of concentrated HCl and p-dioxane.

  • Reaction and Isolation: Reflux the mixture for 30 minutes. After cooling, the crude product can be isolated and purified by sublimation.

Expected Outcome: This procedure is reported to yield 5-methylvanillin in approximately 85% yield based on the starting Mannich base.[2]

Visualized Experimental Workflow

Synthesis_Workflow Vanillin Vanillin Reaction1 Mannich Reaction (Reflux 30 min, Stir 24h) Vanillin->Reaction1 Reagents1 Formaldehyde, Dimethylamine, Ethanol Reagents1->Reaction1 Crystallization Refrigerate Overnight Reaction1->Crystallization Filtration1 Filter & Wash (ice-cold Acetone) Crystallization->Filtration1 MannichBase Intermediate: 5-(Dimethylaminomethyl)vanillin Filtration1->MannichBase Reaction2 Acetylation (Reflux 24h) MannichBase->Reaction2 Ac2O Acetic Anhydride Ac2O->Reaction2 Reaction3 Formation of Chloromethyl Intermediate Reaction2->Reaction3 HCl_Dioxane Conc. HCl, p-Dioxane HCl_Dioxane->Reaction3 Reaction4 Reduction (Reflux 30 min) Reaction3->Reaction4 SnCl2 SnCl₂·2H₂O SnCl2->Reaction4 Purification Sublimation Reaction4->Purification FinalProduct Final Product: 5-Methylvanillin Purification->FinalProduct

Caption: Overall workflow for the synthesis of 5-methylvanillin from vanillin.

Characterization of Compounds

Accurate characterization of the starting material, intermediate, and final product is crucial for confirming the success of the synthesis.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
Vanillin (DMSO-d₆) 9.77 (s, 1H, CHO), 7.42 (dd, 1H), 7.39 (d, 1H), 6.96 (d, 1H), 3.84 (s, 3H, OCH₃).[3][4](DMSO-d₆) 191.4 (CHO), 153.4, 148.5, 129.1, 126.5, 115.7, 111.0, 55.9 (OCH₃).[3]~3200 (O-H), 2850, 2750 (C-H aldehyde), 1665 (C=O), 1590, 1510 (C=C aromatic).[5][6]152 (M⁺).[7]
5-(Dimethylaminomethyl)vanillin (CDCl₃) 9.80 (s, 1H, CHO), 7.35 (s, 1H), 7.05 (s, 1H), 3.90 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂N), 2.30 (s, 6H, N(CH₃)₂).Predicted values based on similar structures.Characteristic peaks would include those for vanillin, with additional C-N stretches around 1000-1250 cm⁻¹.209 (M⁺).
5-Methylvanillin (CDCl₃) 9.81 (s, 1H, CHO), 7.32 (s, 1H), 7.28 (s, 1H), 3.88 (s, 3H, OCH₃), 2.25 (s, 3H, Ar-CH₃).[8]Predicted values based on similar structures.Similar to vanillin, with additional peaks corresponding to the new methyl group.166 (M⁺).

Note: Experimental spectral data for the intermediate and final product should be acquired and compared with literature or predicted values for full confirmation.

Safety and Handling

  • Formaldehyde: is a known carcinogen and is toxic and corrosive. Handle only in a well-ventilated fume hood.[9][10]

  • Dimethylamine: is flammable, corrosive, and causes severe skin and eye damage. Use appropriate personal protective equipment (PPE), including gloves and goggles.[11][12][13]

  • Acetic Anhydride and Concentrated HCl: are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • p-Dioxane: is a suspected carcinogen and is flammable.

  • General Precautions: All steps of this synthesis should be performed by trained personnel in a well-equipped laboratory. A thorough risk assessment should be conducted before commencing any work.

Conclusion

The synthesis of 5-methylvanillin from vanillin is effectively achieved through a two-stage process initiated by a Mannich reaction. This method circumvents the challenges of direct C-methylation by first installing a dimethylaminomethyl group at the C5 position, which is then converted to the target methyl group. The protocols detailed in this guide, derived from established literature, offer a reliable pathway for researchers to obtain this valuable vanillin derivative. Careful execution and adherence to safety protocols are paramount for the successful and safe completion of this synthesis.

References

  • Svoboda, G. F., & Frieš, J. A. (1979). Selective Ring C-Methylation of Hydroxybenzaldehydes via Their Mannich Bases. Journal of Organic Chemistry, 44(11), 1953-1955.
  • University of Utah Department of Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylamine. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000597 Vanillin. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information: Mechanochemical carbon-carbon bond formation that proceeds via a cocrystal intermediate. Retrieved from [Link]

  • Le, P. M., et al. (2022). Site-specific carbon isotope measurements of vanillin reference materials by nuclear magnetic resonance spectrometry. Analytical and Bioanalytical Chemistry, 414, 7365–7376.
  • ResearchGate. (n.d.). (a) and (b) are the synthesis process of 5‐methyl‐vanillin and... [Image]. Retrieved from [Link]

  • Caligiani, A., et al. (2021).
  • Rasayan Journal of Chemistry. (2019).
  • Dove Medical Press. (2021). Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. International Journal of Nanomedicine, 16, 1463–1477.
  • Semantic Scholar. (2009). Figure 1 from 1H NMR investigation of self-association of vanillin in aqueous solution. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. 10, 935321.
  • Wiley Online Library. (2024). Efficient Atomically Dispersed Co/N‐C Catalysts for Formic Acid Dehydrogenation and Transfer Hydrodeoxygenation of Vanillin. Chemistry – An Asian Journal, 19(1).
  • SpectraBase. (n.d.). Vanillin. Retrieved from [Link]

  • Trends in Sciences. (2024). Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. 21(1), 7793.
  • ChemRxiv. (2023). IR of Vanillin: A classic study with a twist.
  • Royal Society of Chemistry. (2021). The highly selective synthesis of 5-methyl vanillin from the by-product in vanilla industry and the scent influence for vanillin. Sustainable Energy & Fuels, 5(4), 1158-1170.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • ResearchGate. (n.d.). Hydrodeoxygenation of vanillin over different catalysts [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). Retrieved from [Link]

  • Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]

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Application

Application Note: A Multi-Step Protocol for the Isolation and Purification of 5-Methylvanillin from Lignin Degradation Products

Abstract The conversion of lignin, a complex aromatic biopolymer, into high-value chemical building blocks is a cornerstone of modern biorefinery efforts. Lignin depolymerization yields a complex mixture of phenolic mono...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of lignin, a complex aromatic biopolymer, into high-value chemical building blocks is a cornerstone of modern biorefinery efforts. Lignin depolymerization yields a complex mixture of phenolic monomers, from which the isolation of specific target molecules presents a significant challenge. This application note provides a detailed, multi-step protocol for the isolation and purification of 5-methylvanillin, a valuable vanillin derivative, from a heterogeneous mixture of lignin degradation products. The protocol is designed for researchers in chemistry, biotechnology, and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern each separation technique. We present a comprehensive workflow encompassing pH-based liquid-liquid extraction, high-resolution flash chromatography, and final polishing by recrystallization, supported by methods for analytical validation to ensure final product purity and identity.

The Principle of Separation: Exploiting Physicochemical Differences

The successful isolation of 5-methylvanillin hinges on the subtle yet significant differences in physicochemical properties between it and other common lignin-derived monomers, such as vanillin, syringaldehyde, vanillic acid, and guaiacol. The primary starting point for any purification strategy is the oxidative depolymerization of lignin, which generates these aromatic compounds[1]. The addition of a methyl group at the C5 position of the aromatic ring in 5-methylvanillin (relative to vanillin) moderately increases its hydrophobicity and molecular weight. This alteration is key to its separation.

The strategy detailed here exploits differences in acidity (pKa), polarity, and solubility.

  • Acidity: The phenolic hydroxyl group on 5-methylvanillin is weakly acidic. This allows for its selective extraction into an aqueous base, leaving non-acidic impurities behind in an organic phase.

  • Polarity: The presence of aldehyde and hydroxyl groups makes 5-methylvanillin a polar molecule, suitable for silica gel chromatography. However, its polarity is slightly lower than that of vanillin (due to the additional nonpolar methyl group) and significantly lower than more polar compounds like vanillic acid.

  • Crystallinity: Like many aromatic aldehydes, 5-methylvanillin is a crystalline solid at room temperature, enabling high-purity isolation through recrystallization as a final step[2][3].

Table 1: Physicochemical Properties of 5-Methylvanillin and Common Lignin Monomers

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Polarity/Solubility Notes
5-Methylvanillin 4-hydroxy-3-methoxy-5-methylbenzaldehyde 166.17 ~290-300 (est.) 63-65 Moderately polar. Soluble in alcohols, ether, chloroform; slightly soluble in water[3][4].
Vanillin 4-hydroxy-3-methoxybenzaldehyde 152.15 285 81-83 More polar than 5-methylvanillin. Soluble in ethanol; 1g/100mL in water at 25°C[5][6].
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde 182.17 285-295 (subl.) 110-113 More polar than vanillin due to two methoxy groups.
Vanillic Acid 4-hydroxy-3-methoxybenzoic acid 168.15 Decomposes 210-212 Significantly more polar and acidic due to the carboxylic acid group.

| Guaiacol | 2-methoxyphenol | 124.14 | 204-206 | 28-32 | Less polar than vanillin derivatives; lacks the aldehyde group. |

Overall Purification Workflow

The purification process is a sequential, three-stage approach designed to remove distinct classes of impurities at each step, progressively enriching the target compound. The workflow begins with the crude oil obtained from lignin degradation processes like reductive catalytic fractionation (RCF) or alkaline oxidation[7][8][9].

G cluster_0 Purification Workflow cluster_1 start Crude Lignin Degradation Oil lle Protocol I: Liquid-Liquid Extraction (LLE) start->lle Dissolve in Organic Solvent chrom Protocol II: Flash Column Chromatography lle->chrom Crude Phenolic Extract impurities1 Neutral & Basic Impurities, Oligomers lle->impurities1 Organic Phase (Discard) cryst Protocol III: Recrystallization chrom->cryst Enriched 5-Methylvanillin Fractions impurities2 Highly Polar Impurities (e.g., Vanillic Acid) chrom->impurities2 Early Eluting Fractions impurities3 Closely-Related Impurities (e.g., Vanillin) chrom->impurities3 Late Eluting Fractions end Pure 5-Methylvanillin (>98%) cryst->end impurities4 Residual Impurities (in Mother Liquor) cryst->impurities4 Supernatant (Discard) analysis Analytical Validation (HPLC, GC-MS, NMR) end->analysis

Figure 1: Stepwise workflow for the isolation of 5-methylvanillin.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol I: Preparative Liquid-Liquid Extraction (LLE) for Initial Cleanup

Principle: This step leverages the acidic nature of the phenolic hydroxyl group. By treating the organic solution with an aqueous base (e.g., NaOH), phenolic compounds like 5-methylvanillin are deprotonated to form water-soluble sodium phenolates. Neutral and basic impurities, along with high-molecular-weight oligomers, remain in the organic layer and are discarded. The aqueous layer is then re-acidified, converting the phenolates back to their neutral, organic-soluble form for extraction into a fresh organic solvent. This method is adapted from established protocols for vanillin purification[10][11].

Materials:

  • Crude lignin degradation oil

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Hydrochloric acid (HCl), 6 M aqueous solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel (appropriately sized)

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude lignin oil in ethyl acetate (approx. 10 mL of EtOAc per 1 g of crude oil). If solids are present, filter them off.

  • Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 2 M NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release pressure.

    • Allow the layers to separate completely. The upper layer is the organic phase (EtOAc), and the lower layer is the aqueous phase containing the sodium salt of 5-methylvanillin.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh 2 M NaOH two more times to ensure complete recovery of phenolic compounds. Combine all aqueous extracts.

    • Causality: The high pH (>12) ensures complete deprotonation of the phenolic hydroxyl group, maximizing its transfer into the aqueous phase. Neutral impurities have low solubility in the caustic aqueous phase and are thus removed.

  • Acidification:

    • Cool the combined aqueous extracts in an ice bath. This helps to control the heat generated during neutralization.

    • Slowly add 6 M HCl dropwise while stirring until the pH of the solution is ~2, as measured by pH paper. A precipitate of the crude phenolic compounds may form.

    • Causality: Acidification protonates the phenolate ions, rendering them neutral and significantly less water-soluble, preparing them for back-extraction.

  • Back-Extraction:

    • Return the acidified aqueous solution to the separatory funnel.

    • Add an equal volume of fresh ethyl acetate.

    • Shake vigorously, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer and discard it. Collect the upper organic layer.

    • Extract the aqueous layer two more times with fresh portions of ethyl acetate. Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with an equal volume of brine. This helps to remove residual water and inorganic salts.

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ (a small scoop, enough to have some free-flowing powder) and swirl. Let it sit for 15-20 minutes to remove all traces of water.

  • Concentration:

    • Filter off the drying agent (MgSO₄).

    • Concentrate the filtrate using a rotary evaporator to yield the crude phenolic extract as a dark, viscous oil or solid.

Protocol II: High-Resolution Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase. Less polar compounds travel through the column faster than more polar ones. Since 5-methylvanillin is slightly less polar than vanillin and significantly less polar than vanillic acid, it can be effectively isolated. This approach is a standard method for separating lignin-derived monomers[12].

Materials:

  • Crude phenolic extract from Protocol I

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC developing chamber, UV lamp (254 nm)

Procedure:

  • TLC Analysis (Method Development):

    • Prepare a small, dilute solution of the crude phenolic extract in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a test solvent system, starting with 80:20 Hexane:EtOAc.

    • Visualize the spots under a UV lamp. The ideal solvent system will give the target spot (5-methylvanillin) a retention factor (Rƒ) of ~0.3-0.4. Adjust the solvent ratio as needed (increasing EtOAc content will lower all Rƒ values).

  • Column Packing:

    • Pack the chromatography column with silica gel using a slurry method (silica mixed with hexane). Ensure the packed bed is stable and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude phenolic extract in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a "dry loading": adsorb the crude extract onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution) to 80:20, then 70:30 Hexane:EtOAc. The exact gradient will depend on the TLC analysis.

    • Causality: Starting with low polarity allows less polar impurities to be washed off first. As polarity increases, compounds of interest begin to move down the column. 5-methylvanillin will elute before the more polar vanillin and syringaldehyde.

  • Fraction Collection & Analysis:

    • Collect small fractions (e.g., 10-15 mL) in test tubes.

    • Monitor the elution process by spotting every few fractions on a TLC plate and developing it.

    • Combine the fractions that contain the pure target compound.

  • Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the enriched 5-methylvanillin.

Table 2: Example Chromatography Parameters

Parameter Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of n-Hexane and Ethyl Acetate
Example Gradient 1. 100% Hexane (column equilibration) 2. 90:10 Hexane:EtOAc (elute non-polar impurities) 3. 80:20 Hexane:EtOAc (elute 5-methylvanillin) 4. 70:30 Hexane:EtOAc (elute vanillin/other phenols)

| TLC Rƒ (80:20 Hex:EtOAc) | 5-Methylvanillin: ~0.40 Vanillin: ~0.32 |

Protocol III: Final Purification by Recrystallization

Principle: This final step achieves high purity by exploiting the difference in solubility of the target compound and impurities in a given solvent at different temperatures. The enriched 5-methylvanillin is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the compound's solubility decreases, causing it to form pure crystals while impurities remain dissolved in the mother liquor[13][14].

Materials:

  • Enriched 5-methylvanillin from Protocol II

  • Solvent system (e.g., Methanol/Water, Ethanol/Water, or Toluene)

  • Erlenmeyer flask, Hot plate, Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which 5-methylvanillin is soluble when hot but sparingly soluble when cold. A mixed solvent system like methanol/water often works well.

  • Dissolution: Place the solid from the chromatography step into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., methanol) and heat gently on a hot plate to dissolve the solid completely.

  • Induce Crystallization:

    • Slowly add the anti-solvent (e.g., deionized water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point).

    • Add a drop or two of the primary solvent (methanol) to redissolve the precipitate and make the solution clear again.

  • Cooling:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to obtain the final, pure 5-methylvanillin product.

Analytical Validation and Quality Control

Confirming the identity and purity of the isolated compound is a mandatory final step.

Methods:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A single sharp peak at the expected retention time indicates high purity.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both purity (from the chromatogram) and identity (from the mass spectrum, which should show the correct molecular ion peak).[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation, confirming the exact arrangement of protons and carbons.

  • Melting Point: A sharp melting point range that matches the literature value is a strong indicator of purity[5].

Table 3: Expected Analytical Validation Results for Pure 5-Methylvanillin

Technique Expected Result
HPLC/GC Single peak with >98% purity by area integration.
Mass Spec. (EI) Molecular Ion (M⁺) peak at m/z = 166.
¹H NMR (CDCl₃) δ ~9.8 (s, 1H, -CHO), δ ~7.3-7.4 (m, 2H, Ar-H), δ ~6.0 (s, 1H, Ar-OH), δ ~3.9 (s, 3H, -OCH₃), δ ~2.3 (s, 3H, Ar-CH₃).

| Melting Point | Sharp range, e.g., 63-65 °C. |

Conclusion

This application note outlines a robust and logical workflow for the isolation of 5-methylvanillin from complex lignin degradation mixtures. By systematically applying principles of acid-base chemistry, polarity-based separation, and solubility, researchers can effectively purify this valuable aromatic compound. The inclusion of in-process monitoring via TLC and terminal analytical validation ensures that the protocol is both reliable and self-validating, yielding a final product of high purity suitable for further research and development.

References

  • Choi, H., Alherech, M., Jang, J. H., et al. (2024). Counter-current chromatography for lignin monomer–monomer and monomer–oligomer separations from reductive catalytic fractionation oil. Green Chemistry. Available at: [Link]

  • Choi, H., Alherech, M., Jang, J. H., et al. (2024). Counter-current chromatography for lignin monomer–monomer and monomer–oligomer separations from reductive catalytic fractionation. NREL Publications. Available at: [Link]

  • Fritz, J. O., & Moore, K. J. (1987). Separation and Quantification of Lignin-Derived Phenolic Monomers Using High-Resolution Gas Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Fache, M., Boutevin, B., & Caillol, S. (2024). From Waste to Value: Recent Insights into Producing Vanillin from Lignin. Molecules. Available at: [Link]

  • Fritz, J. O., & Moore, K. J. (1987). Separation and quantification of lignin-derived phenolic monomers using high-resolution gas chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Sakor, A. A., et al. (2021). Investigating Lignin-Derived Monomers and Oligomers in Low-Molecular-Weight Fractions Separated from Depolymerized Black Liquor Retentate by Membrane Filtration. Molecules. Available at: [Link]

  • Hossain, M. A., & Ismail, N. (2018). Extraction of Vanillin from Alkali Lignin by Water-based Deep Eutectic Solvent. ResearchGate. Available at: [Link]

  • Khwanjaisakun, C., et al. (2020). Solvent Screening and Process Simulation for Vanillin Production from Lignin. AIDIC. Available at: [Link]

  • Dassanayake, R. S., & Grewell, D. (n.d.). Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. Iowa State University. Available at: [Link]

  • S, R., et al. (2021). Evaluation of Improved and Current Vanillin Based Colorimetric Quantification Methods of Triterpenoids. Journal of Student Research. Available at: [Link]

  • Sudtasarn, T., et al. (2024). Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Trends in Sciences. Available at: [Link]

  • Jacquot, L., et al. (2014). Method for purifying vanillin by liquid-liquid extraction. Google Patents (US9126917B2).
  • Xu, Y., et al. (2025). Crystallization of Vanillin Isomers in Carboxymethyl Chitosan Gels. MDPI. Available at: [Link]

  • Sudtasarn, T., et al. (2024). Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Trends in Sciences. Available at: [Link]

  • Pearl, I. A. (1962). Vanillin purification. Google Patents (US3049566A).
  • Waldvogel, S. R., et al. (2019). Selective Degradation of Technically Relevant Lignin to Vanillic Acid and Protocatechuic Acid. ChemSusChem. Available at: [Link]

  • Sudtasarn, T., et al. (2024). Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Fengchen Group. (n.d.). Vanillin (methyl/ethyl) CAS No.:121-33-5. Available at: [Link]

  • Christian, J. T., & Hempel, H. W. (1971). Method of recovering vanillin from crystallization liquors. Google Patents (US3600442A).
  • ChemEurope. (n.d.). Vanillin. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Vanillin. PubChem Compound Summary for CID 1183. Available at: [Link]

  • Xu, Y., et al. (2025). Crystallization of Vanillin Isomers in Carboxymethyl Chitosan Gels. ResearchGate. Available at: [Link]

  • Xu, Y., et al. (2023). Ethyl Vanillin Rapid Crystallization from Carboxymethyl Chitosan Ion-Switchable Hydrogels. Polymers. Available at: [Link]

  • Li, H., et al. (2021). Degradation of Vanillin During Lignin Valorization Under Alkaline Oxidation. Frontiers in Energy Research. Available at: [Link]

  • Crystal Growing Wiki. (2026). Vanillin. Available at: [Link]

  • Zhang, W., & Liu, Z. (2021). Isolation and Performance Study of a Novel Lignin-degrading Strain. Chemical and Biochemical Engineering Quarterly. Available at: [Link]

  • Jacquot, L., et al. (2013). Method for purifying vanillin by liquid-liquid extraction. Google Patents (WO2013087795A1).

Sources

Method

High-Purity Synthesis of 5-Methylvanillin (4-Hydroxy-3-methoxy-5-methylbenzaldehyde) from o-Cresol

Application Note: AN-ORG-5MV-01 Executive Summary 5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde) is a critical structural motif in the development of flavorants, pharmaceutical intermediates, and lignin mode...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-5MV-01

Executive Summary

5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde) is a critical structural motif in the development of flavorants, pharmaceutical intermediates, and lignin model compounds. While commercially available, high-purity synthesis from the abundant feedstock o-cresol requires navigating complex regioselectivity challenges.

This application note details a robust, three-step protocol designed to overcome the inherent para-directing bias of o-cresol. By utilizing amine-mediated ortho-bromination followed by copper-catalyzed methoxylation and Duff formylation , this route ensures high regiochemical fidelity (target >98% purity).

Key Chemical Strategy

The synthesis relies on the sequential functionalization of the aromatic ring, prioritizing the establishment of the 2,6-substitution pattern (relative to the phenol) before installing the aldehyde.

Retrosynthesis Target 5-Methylvanillin (Target) Inter2 2-Methoxy-6-methylphenol (6-Methylguaiacol) Target->Inter2 Formylation (Para) Duff Reaction Inter1 2-Bromo-6-methylphenol Inter2->Inter1 Methoxylation Cu-Catalyzed Start o-Cresol (Starting Material) Inter1->Start Regioselective Bromination (Amine-Directed)

Figure 1: Retrosynthetic analysis showing the disconnection strategy.

Critical Reagents & Safety

ReagentCAS No.RoleHazard Class
o-Cresol 95-48-7Starting MaterialToxic, Corrosive
Bromine (Br₂) 7726-95-6Brominating AgentFatal if inhaled, Corrosive
tert-Butylamine 75-64-9Ortho-DirectorFlammable, Toxic
Sodium Methoxide 124-41-4NucleophileFlammable Solid, Corrosive
Copper(I) Iodide 7681-65-4CatalystIrritant
Hexamethylenetetramine 100-97-0Formyl SourceFlammable Solid, Sensitizer
Trifluoroacetic Acid (TFA) 76-05-1Solvent/CatalystCorrosive, Inhalation Hazard

Safety Warning: This protocol involves handling elemental bromine and high-temperature pressurized reactions. All steps must be performed in a functioning fume hood.

Experimental Protocols

Step 1: Regioselective Ortho-Bromination

Objective: Synthesize 2-bromo-6-methylphenol.[1][2][3] Challenge: Direct bromination of o-cresol favors the para position (4-bromo-2-methylphenol). Solution: Use the Pearson Method (amine-complexed bromine) to direct halogenation to the ortho position via a hypobromite intermediate.

Protocol:

  • Preparation: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, dropping funnel, and low-temperature thermometer, dissolve o-cresol (10.8 g, 100 mmol) in dichloromethane (DCM, 100 mL) .

  • Amine Addition: Add tert-butylamine (14.6 g, 200 mmol) . Cool the mixture to -70°C using a dry ice/acetone bath.

  • Bromination: Add Bromine (16.0 g, 100 mmol) in DCM (20 mL) dropwise over 60 minutes. Maintain temperature below -65°C.

    • Mechanism Note: The amine forms a complex with bromine and the phenol, creating a bulky species that sterically hinders para-attack and favors intramolecular delivery of bromine to the ortho position.

  • Workup: Allow the mixture to warm to room temperature (RT) slowly. Wash with 10% HCl (2 x 50 mL) to remove the amine, followed by water and brine.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Purify via fractional distillation (bp ~205°C at atm) or silica column (Hexane:EtOAc 95:5).

    • Yield Target: 80-85%

    • Identity: 2-Bromo-6-methylphenol.[2][3][4][5][6]

Step 2: Copper-Catalyzed Methoxylation

Objective: Convert aryl bromide to aryl ether (2-methoxy-6-methylphenol). Method: Ullmann-type coupling facilitated by Copper(I).

Protocol:

  • Setup: Use a pressure tube or autoclave for best results (methanol boiling point is limiting).

  • Reaction Mix: Combine 2-bromo-6-methylphenol (9.35 g, 50 mmol) , Sodium Methoxide (5.4 g, 100 mmol) , and Copper(I) Iodide (0.95 g, 5 mmol, 10 mol%) in dry DMF (40 mL) and Methanol (10 mL) .

    • Note: A small amount of MeOH is required as the methoxide source, but DMF improves solubility and reaction rate.

  • Heating: Seal the vessel and heat to 120°C for 12–16 hours.

  • Quench: Cool to RT. Pour into 1M HCl (100 mL) (acidification is crucial to protonate the phenoxide product).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (to remove DMF) and brine.

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

    • Yield Target: 75-80%[7]

    • Product: 2-Methoxy-6-methylphenol (6-Methylguaiacol).

Step 3: Duff Formylation

Objective: Install the aldehyde at the para position (C4) to yield 5-methylvanillin. Logic: With positions 2 (methyl) and 6 (methoxy) blocked, the Duff reaction (an electrophilic aromatic substitution) is forced to the para position.

Protocol:

  • Reaction: In a 250 mL RBF, dissolve 2-methoxy-6-methylphenol (6.9 g, 50 mmol) and Hexamethylenetetramine (HMTA, 7.0 g, 50 mmol) in Trifluoroacetic acid (TFA, 40 mL) .

    • Alternative: Glacial Acetic Acid can be used but requires longer reflux times (12+ hrs) and often gives lower yields than TFA.

  • Reflux: Heat the mixture to reflux (~80-90°C ) for 4–6 hours. The solution will turn deep orange/red.

  • Hydrolysis: Cool to 60°C and add 4M HCl (40 mL) . Stir for 30 minutes to hydrolyze the iminium intermediate.

  • Isolation: Pour reaction mixture into ice water (200 mL). The crude product may precipitate. If not, extract with DCM (3 x 50 mL).

  • Purification: Recrystallize from hot water or Ethanol/Water (1:1).

    • Yield Target: 60-70%

    • Final Product:4-Hydroxy-3-methoxy-5-methylbenzaldehyde .

Process Visualization

Workflow cluster_0 Step 1: Ortho-Bromination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Duff Formylation S1 o-Cresol + t-BuNH2 + Br2 (-70°C) S2 Workup: HCl Wash S1->S2 S3 Intermediate 1: 2-Bromo-6-methylphenol S2->S3 S4 Int 1 + NaOMe + CuI (DMF/MeOH, 120°C) S3->S4 S5 Acidic Quench (Protonation) S4->S5 S6 Intermediate 2: 2-Methoxy-6-methylphenol S5->S6 S7 Int 2 + HMTA + TFA (Reflux) S6->S7 S8 Acid Hydrolysis (HCl) S7->S8 S9 Target: 5-Methylvanillin S8->S9

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation

The following data confirms the structure of the final product.

TechniqueExpected SignalAssignment
¹H NMR (CDCl₃, 400 MHz)δ 9.80 (s, 1H)Aldehyde (-CH O)
δ 7.30 (s, 1H)Aromatic C2-H
δ 7.28 (s, 1H)Aromatic C6-H
δ 6.20 (s, br, 1H)Phenolic -OH
δ 3.94 (s, 3H)Methoxy (-OCH ₃)
δ 2.30 (s, 3H)Methyl (-CH ₃)
IR Spectroscopy 3350 cm⁻¹O-H Stretch (Broad)
1680 cm⁻¹C=O[3][4] Stretch (Aldehyde)
2850 cm⁻¹C-H Stretch (Methoxy)

Troubleshooting & Optimization

  • Low Yield in Step 1 (Bromination):

    • Issue: Formation of p-bromo isomer.

    • Fix: Ensure temperature stays strictly below -65°C. Increase tert-butylamine equivalents to 2.5x.

  • Incomplete Conversion in Step 2 (Methoxylation):

    • Issue: Starting bromide remains.

    • Fix: Ensure anhydrous conditions. Water kills the methoxide. Increase CuI catalyst loading to 20 mol% or switch to a ligand-assisted catalyst (e.g., CuI/1,10-phenanthroline).

  • Polymerization in Step 3 (Duff):

    • Issue: Black tar formation.

    • Fix: Reduce reaction time. Do not overheat (>100°C). Ensure efficient stirring during the acid hydrolysis step.[8]

References

  • Pearson, D. E., et al. (1967). "The Ortho-Bromination of Phenols." The Journal of Organic Chemistry, 32(7), 2358–2360. Link

  • Duff, J. C. (1941). "A new method for the preparation of p-dialkylaminobenzaldehydes." Journal of the Chemical Society, 547-550. Link

  • Mondal, S., et al. (2012). "Copper-catalyzed synthesis of aryl ethers." Journal of Organic Chemistry, 77, 6199.
  • Ferguson, L. N. (1946). "The Synthesis of Aromatic Aldehydes." Chemical Reviews, 38(2), 227-254. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Synthetic Vanillin

Topic: Removal of 5-Methylvanillin Impurities Ticket ID: VAN-PUR-05M Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary The presence of 5-methylvanillin (4-hydroxy-3-methoxy-5-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of 5-Methylvanillin Impurities

Ticket ID: VAN-PUR-05M Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

The presence of 5-methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde) is a persistent challenge in the synthesis of high-grade vanillin, particularly in routes involving lignin oxidation or guaiacol-glyoxylic acid condensation.[1] Due to its structural homology—differing from vanillin only by a single methyl group at the ortho position to the hydroxyl—it exhibits similar solubility profiles and boiling points, rendering simple distillation ineffective.

This guide provides two validated protocols for the removal of 5-methylvanillin: Fractional Recrystallization (for gross impurity removal) and Bisulfite Adduct Purification (for high-purity polishing).[1]

Part 1: Diagnostic & Detection

How do I confirm the presence of 5-methylvanillin?

Before initiating purification, confirm the impurity profile.[1] 5-methylvanillin often co-elutes with vanillin in standard purity assays.[1]

MethodIndicatorTechnical Note
HPLC (Reverse Phase) Shoulder peak or split peak5-methylvanillin is slightly more hydrophobic than vanillin.[1] On a C18 column, it typically elutes after vanillin.[1]
1H-NMR Distinct Methyl SingletLook for an additional singlet peak around 2.2–2.3 ppm (Ar-CH3), distinct from the methoxy singlet (~3.9 ppm).[1]
Melting Point Depression / BroadeningPure Vanillin: 81–83°C .[1][2][3][4] A broad range (e.g., 78–81°C) indicates eutectic impurity.[1]
Part 2: Primary Purification Protocol (Fractional Recrystallization)

Mechanism: This method exploits the differential solubility saturation points.[1] While 5-methylvanillin is structurally similar, its solubility in specific aqueous-alcoholic mixtures differs sufficiently to allow separation if the mother liquor is managed correctly.[1]

Reagents:

  • Methanol (HPLC Grade)[1]

  • Deionized Water (18.2 MΩ)[1]

Protocol:

  • Dissolution: Dissolve crude vanillin in a solvent mixture of 40% Methanol / 60% Water (v/v).

    • Ratio: Use approximately 2.5 mL of solvent per gram of crude vanillin.[1]

    • Temperature: Heat to 60–65°C .[1] Do not exceed 80°C to prevent oiling out (vanillin melts at ~81°C).[1]

  • Saturation: Stir until the solution is completely clear. If particulates remain, perform a hot filtration.[1]

  • Controlled Cooling (Critical Step):

    • Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps impurities.[1]

    • Once at room temperature, move to an ice bath (0–4°C) for 1 hour.[1]

  • Filtration: Filter the crystals using a vacuum Buchner funnel.

  • Wash: Wash the filter cake with cold (0°C) water.

    • Why? The 5-methylvanillin impurity is enriched in the mother liquor (raffinate).[1] Washing removes the surface film of mother liquor containing the impurity.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting:

  • Issue: Yield is too low (<60%).

  • Fix: The mother liquor contains significant vanillin.[1][5] Recycle the mother liquor, concentrate it by 20% via rotary evaporation, and perform a second crystallization crop (Note: This crop will have higher 5-methylvanillin content and requires separate processing).

Part 3: Advanced Purification Protocol (Bisulfite Adduct)

Mechanism: This method utilizes the reversible reaction of aldehydes with sodium bisulfite to form water-soluble sulfonate adducts.[1] While both vanillin and 5-methylvanillin form adducts, the steric hindrance of the 5-methyl group affects the kinetics and stability of the adduct, allowing for selective purification when combined with solvent washing.

Workflow Diagram:

BisulfitePurification Start Crude Vanillin (Dissolved in Toluene/Ether) AddBisulfite Add sat. NaHSO3 (Sodium Bisulfite) Start->AddBisulfite Aldehyde Capture PhaseSep Phase Separation AddBisulfite->PhaseSep OrgPhase Organic Phase (Discard) PhaseSep->OrgPhase Non-Aldehydes & Steric Impurities AqPhase Aqueous Phase (Contains Vanillin-Bisulfite Adduct) PhaseSep->AqPhase Wash Wash Aq. Phase with Toluene (x2) AqPhase->Wash Remove Entrapped Organics Acidify Acidify with H2SO4 (pH < 2) Wash->Acidify Break Adduct Precipitate Vanillin Precipitates Acidify->Precipitate FinalExtract Extract into Ether/DCM & Evaporate Precipitate->FinalExtract

Caption: Workflow for the chemical separation of vanillin using bisulfite adduct formation. The aqueous phase retains the target aldehyde, while non-aldehydes and sterically hindered impurities partition to the organic wash.

Protocol:

  • Organic Solvation: Dissolve 10g of crude vanillin in 100 mL of Toluene or Diethyl Ether.

  • Adduct Formation: Add 50 mL of saturated Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 1 hour. The vanillin will convert to the water-soluble bisulfite adduct.[1]

  • Separation: Transfer to a separatory funnel. Collect the bottom aqueous layer (contains Vanillin).[1] The top organic layer contains non-aldehyde impurities and a portion of the 5-methylvanillin (due to lower adduct formation efficiency).

  • Wash: Wash the aqueous layer twice with 20 mL of fresh Toluene. This removes physically trapped organic impurities.[1]

  • Regeneration:

    • Cool the aqueous solution to 10°C.

    • Slowly add 10% Sulfuric Acid (H₂SO₄) until pH < 2.[1]

    • Caution: SO₂ gas will be evolved.[1] Perform in a fume hood.

  • Recovery: The solution will turn cloudy as pure vanillin precipitates.[1] Extract this aqueous mixture three times with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Final Polish: Dry the organic extract over Magnesium Sulfate (MgSO₄), filter, and evaporate to dryness.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does 5-methylvanillin form during synthesis? A: In lignin oxidation or guaiacol-based synthesis, the starting material often contains ortho-cresol or guaiacol derivatives with methyl substitutions.[1] During the Reimer-Tiemann reaction or glyoxylic acid condensation, these methylated precursors undergo formylation at the para position relative to the hydroxyl group, creating 5-methylvanillin [1].[1]

Q2: Can I use simple distillation to remove it? A: No. Vanillin boils at 285°C. The boiling point of 5-methylvanillin is extremely close (estimated >285°C) due to the small molecular weight difference (152.15 g/mol vs 166.17 g/mol ).[1] Vacuum distillation may separate heavy tars, but it will not effectively resolve these two homologues [2].[1]

Q3: My crystals are yellow even after recrystallization. Why? A: Yellowing is often caused by oxidation products (quinones) or trace iron contaminants, not necessarily 5-methylvanillin (which is white/pale solid).[1] However, if the melting point is sharp (81-83°C), the color is likely cosmetic.[1] A charcoal filtration step (activated carbon) during the hot dissolution phase of Protocol 1 can remove these color bodies.[1]

Q4: Which method yields higher purity? A:

  • Recrystallization: Good for bulk purity (98% -> 99.5%).[1] Scalable and cheap.[1]

  • Bisulfite: Best for removing specific non-aldehyde or sterically hindered isomers.[1] Can achieve >99.8% purity but is more labor-intensive.[1]

  • Recommendation: Use Recrystallization as the primary step.[1] Use Bisulfite only if specific isomeric impurities persist.[1]

References
  • Zhang, Y., et al. (2020).[1] The highly selective synthesis of 5-methyl vanillin from the by-product in vanilla industry. Sustainable Energy & Fuels. Link

  • Schoeffel, E. W. (1962).[1] Vanillin purification. U.S. Patent 3,049,566.[1][6] Link

  • Wang, J., et al. (2020).[1] Separation method of 6-methyl vanillin and vanillin. CN Patent 111548260A.[1] Link

  • Shakeel, F., et al. (2015).[1] Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Food Chemistry. Link

Sources

Optimization

Technical Support Center: High-Efficiency Synthesis of 5-Methylvanillin

Topic: Optimizing Yield of 5-Methylvanillin via Reimer-Tiemann Reaction Ticket ID: RT-OPT-5MV-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Phase: Target Molecule Verification Before proce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of 5-Methylvanillin via Reimer-Tiemann Reaction Ticket ID: RT-OPT-5MV-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Target Molecule Verification

Before proceeding with optimization, we must verify your target structure. The term "5-methylvanillin" is often used ambiguously in industrial synthesis.

The Regioselectivity Paradox: The Reimer-Tiemann (R-T) reaction is highly ortho-selective .

  • Scenario A (Most Common): You are starting with Creosol (2-methoxy-4-methylphenol).

    • Reaction: The formyl group (-CHO) enters the ortho position (C6).

    • Product:2-hydroxy-3-methoxy-5-methylbenzaldehyde .

    • Note: This is technically "5-methyl-ortho-vanillin". Due to the blocked para-position, this reaction is robust but prone to tar formation.

  • Scenario B (True Vanillin Analog): You are starting with 2-methoxy-6-methylphenol .

    • Reaction: Both ortho positions are blocked. The formyl group is forced to the para position (C4).

    • Product:4-hydroxy-3-methoxy-5-methylbenzaldehyde (True 5-methylvanillin).

    • Note: R-T yields for para-attack are historically poor (<10%).

This guide focuses on Scenario A (Creosol substrate) as it is the standard high-yield pathway for methyl-vanillin derivatives via R-T. If your target is Scenario B, the Duff reaction is recommended over R-T.

The Optimized Protocol (Phase Transfer Catalysis)

Standard R-T reactions often yield <30% due to the rapid hydrolysis of the dichlorocarbene intermediate. To push yields >60%, we employ a Phase Transfer Catalyst (PTC) system to protect the carbene and facilitate the interfacial reaction.

Reagents & Stoichiometry
ComponentRoleEquivalence (eq)Notes
Creosol Substrate1.02-methoxy-4-methylphenol
Chloroform (

)
Carbene Source3.0 - 4.0Excess required due to hydrolysis.
NaOH (50% aq) Base6.0 - 8.0High concentration is critical for carbene generation.
TEBA or CTAB Catalyst 0.05 (5 mol%)Triethylbenzylammonium chloride (TEBA) or Cetyltrimethylammonium bromide (CTAB).
Water/Methanol Solvent-Minimal water; Methanol (10%) can act as a co-solvent.
Step-by-Step Workflow
  • Phenoxide Formation:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve Creosol (1.0 eq) in 50% NaOH solution (6.0 eq) .

    • Critical: Stir at 300 RPM under Nitrogen atmosphere to prevent oxidation of the phenoxide to quinones (tars).

    • Heat to 60°C .

  • Catalyst Addition:

    • Add TEBA (0.05 eq) . Increase stirring to 600+ RPM. The system is now a biphasic emulsion.

  • Carbene Generation (The Danger Zone):

    • Add Chloroform (3.0 eq) dropwise over 90 minutes .

    • Temperature Control: Maintain 60-65°C . Do not exceed 70°C.

    • Why? Rapid addition causes a "carbene flood" that hydrolyzes to formate before reacting with the phenol. Slow addition matches the carbene generation rate to the reaction rate.

  • Reaction Completion:

    • After addition, stir at 65°C for 3 hours . The mixture should turn dark orange/red.

  • Work-up (Acidification):

    • Cool to 10°C. Acidify carefully with 10% HCl to pH 2.

    • Observation: A thick oil or solid will precipitate.

    • Extract with Dichloromethane (DCM) (

      
      ).
      

Purification: The Bisulfite "Magic Bullet"

Distillation often fails due to the close boiling points of unreacted Creosol and the product. The Bisulfite Adduct Method chemically separates the aldehyde.

  • Adduct Formation:

    • Take the organic extract (DCM layer). Wash with saturated Sodium Bisulfite (

      
      ) solution  (
      
      
      
      ).
    • Mechanism:[1][2][3][4][5] The aldehyde reacts to form a water-soluble sulfonate salt. Impurities (phenols, tars) stay in the DCM.

  • Separation:

    • Separate the layers. Keep the Aqueous Layer (contains product). Discard the organic layer (impurities).

  • Regeneration:

    • Acidify the aqueous layer with H₂SO₄ and heat gently to 40°C for 15 mins.

    • Result: The adduct breaks; 5-methylvanillin precipitates or oils out.

  • Final Isolation:

    • Extract the regenerated aldehyde into DCM, dry over

      
      , and evaporate. Recrystallize from Ethanol/Water.
      

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at 15-20%. What is happening?

Diagnosis: Carbene Hydrolysis. The dichlorocarbene species (


) reacts with water faster than it reacts with the phenoxide.
Fix: 
  • Increase Stirring: You need a fine emulsion. If the phases separate, reaction stops.

  • Use PTC: Ensure you are using TEBA or CTAB. This shuttles the phenoxide to the interface where the carbene is generated.

  • Check Base Conc: If NaOH < 40%, carbene generation is too slow. Use 50%.

Q2: The reaction mixture turned into a black tar.

Diagnosis: Oxidative Polymerization. Phenoxides are electron-rich and oxidize easily in air at high temperatures. Fix:

  • Nitrogen Purge: You must run this under inert gas.

  • Temperature Cap: Never exceed 70°C. Above this, polymerization dominates.

Q3: I see a large "M+1" peak in LC-MS (Dialdehyde).

Diagnosis: Over-formylation. Because the product is still a phenol, it can react again if excess chloroform is used too aggressively. Fix:

  • Stop the reaction at 3 hours.

  • Reduce Chloroform to 2.5 eq.

Visualizing the Chemistry

Mechanism & Pathway Analysis

The following diagram illustrates the critical "Carbene Cycle" and where the process typically fails (Hydrolysis).

ReimerTiemann CHCl3 Chloroform (CHCl3) Carbene Dichlorocarbene (:CCl2) (Highly Reactive) CHCl3->Carbene Alpha-Elimination Base NaOH (50%) Base->Carbene Intermediate Dichloromethyl Intermediate Carbene->Intermediate Requires PTC to compete with water Hydrolysis Hydrolysis (Waste) Formate Carbene->Hydrolysis Reacts with Water (FAST - Yield Loss) Phenol Creosol (Phenoxide Ion) Phenol->Intermediate Nucleophilic Attack (Ortho-Selective) Product 5-Methylvanillin (Aldehyde) Intermediate->Product Basic Hydrolysis

Caption: The Kinetic Competition. Yield depends on the Phenol attacking the Carbene (Blue Path) faster than Water does (Red Path).

Troubleshooting Decision Tree

Troubleshooting Start Start Diagnosis Yield Is Yield < 30%? Start->Yield Tars Is Product Black/Tar? Yield->Tars No Action1 Add TEBA (PTC) Increase Stir Rate Yield->Action1 Yes Purity Is Purity < 90%? Tars->Purity No Action2 Use N2 Atmosphere Reduce Temp to 60C Tars->Action2 Yes Action3 Use Bisulfite Purification Method Purity->Action3 Yes Success Process Optimized Purity->Success No Action1->Tars Action2->Purity Action3->Success

Caption: Step-by-step logic to resolve common failure modes in Reimer-Tiemann synthesis.

References

  • Master Organic Chemistry. (2026). Reimer-Tiemann Reaction: Mechanism and Conditions. Retrieved from [Link]

  • ResearchGate. (2021). Olfactory impact of guaiacol, ortho-vanillin, 5-methyl, and 5-formyl-vanillin as byproducts in synthetic vanillin. Retrieved from [Link]

  • Wikipedia. (2020).[4] Reimer–Tiemann reaction. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low purity in 5-methylvanillin synthesis

Technical Support Center: 5-Methylvanillin Synthesis & Purification Ticket ID: #5MV-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylvanillin Synthesis & Purification Ticket ID: #5MV-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering low purity issues in the synthesis of 5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde, CAS: 32263-14-2).[1] This is a common challenge due to the competitive directing effects of the substituents on the starting material, 2-methoxy-6-methylphenol (also known as 6-methylguaiacol), and the formation of polymeric "tars" typical in formylation reactions like the Duff or Reimer-Tiemann.

This guide provides a diagnostic triage, a definitive purification protocol using bisulfite adducts, and analytical validation steps.

Module 1: Diagnostic Triage (The "Why")

Q: Why is my crude product a dark, sticky tar instead of a solid? A: This is the hallmark of the Duff Reaction (Hexamine/TFA or AcOH).[2] The "tar" consists of polymeric amines and methylene-bridged phenolic dimers formed by the decomposition of hexamethylenetetramine (HMTA).[2]

  • The Fix: Do not attempt to recrystallize the tar directly.[2] You must perform an acid hydrolysis step (usually dilute HCl or

    
    ) to break down the iminium intermediates into the aldehyde.[2] If you have already hydrolyzed, the tar is likely polymerized starting material.[1][2][3] Proceed immediately to Module 2 (Bisulfite Purification)  to chemically separate the aldehyde from the polymer.[2]
    

Q: My melting point is depressed (e.g., <80°C or broad range). What is the impurity? A: The most insidious impurity is the Regioisomer .[2]

  • Mechanism: You are formylating 2-methoxy-6-methylphenol .[1][2]

    • The -OH group (Position 1) directs para to Position 4 (Target: 5-Methylvanillin).[1][2]

    • The -OMe group (Position 2) directs para to Position 5.[1][2] However, Position 5 is occupied by the Methyl group? No.

    • Correction: In 2-methoxy-6-methylphenol:

      • OH is at 1.[1][2] OMe is at 2.[1][2][4] Me is at 6.

      • Target Formylation: Position 4 (Para to OH, Meta to OMe).[1][2][3]

      • Impurity Formylation: Position 3 (Ortho to OH, Ortho to OMe).[1][2][3]

  • Result: The 3-formyl isomer (ortho-vanillin derivative) is the primary contaminant.[1][2] It has a lower melting point and often co-crystallizes, depressing the bulk melting point.[1][2][3]

Q: I see a persistent spot on TLC just above my product. What is it? A: This is likely unreacted 2-methoxy-6-methylphenol .[1][2] Phenols are difficult to remove by simple silica chromatography because they streak.[1][2]

  • The Fix: Use the Bisulfite Method (Module 2).[2] It is specific to aldehydes; the phenol will not react and will be washed away.[1][2]

Module 2: The "Silver Bullet" Purification Protocol

The most reliable method to purify 5-methylvanillin from tars, isomers, and starting phenols is the Sodium Bisulfite Adduct Method . This exploits the reversible formation of a water-soluble sulfonate salt.[1][2]

Reagents Required
  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[1][2][5]
    
  • Ethyl Acetate (EtOAc) or Toluene.[1][2]

  • Sulfuric Acid (

    
    ), 10% solution.[1][2][3]
    
  • Brine.[1][2]

Step-by-Step Workflow
  • Solubilization: Dissolve your crude, dark solid/oil in a minimal amount of EtOAc.[1][2][3]

  • Adduct Formation:

    • Add 2 equivalents of saturated

      
       solution.[1][2]
      
    • Stir vigorously for 30–60 minutes.

    • Observation: A white precipitate may form (the adduct), or it may dissolve in the aqueous layer.[2] Both are fine.

  • Separation (The Cleaning Step):

    • Transfer to a separatory funnel.[1][2][6]

    • Separate the layers.[1][2][5][6] Keep the Aqueous Layer (contains the target aldehyde-bisulfite adduct).[1][2][5]

    • Wash: Extract the aqueous layer 2x with fresh EtOAc.[1][2] This removes the tar , unreacted phenol , and non-aldehyde impurities .[1][2][3] Discard these organic washes.[1][2]

  • Regeneration:

    • Place the clean aqueous layer in a flask.[1][2]

    • Slowly acidify with 10%

      
       until pH < 2.[1][2]
      
    • Caution:

      
       gas will evolve.[1][2] Perform in a fume hood.
      
    • Heat gently (40°C) for 15 minutes to ensure complete hydrolysis.

  • Recovery:

    • The solution will become cloudy as pure 5-methylvanillin precipitates or oils out.[1][2]

    • Extract 3x with EtOAc.[1][2]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1][2][3]
      

Module 3: Visualizing the Chemistry

Diagram 1: Competitive Directing Effects & Impurity Generation

This diagram illustrates why you get impurities.[1][2] The steric and electronic battle between the Hydroxyl (-OH) and Methoxy (-OMe) groups determines the product ratio.

ReactionPath Start Starting Material (2-Methoxy-6-methylphenol) Target Target Product (5-Methylvanillin) Para to -OH Start->Target Major Pathway (Sterically Favored) Impurity Impurity (Isomer) (3-Formyl derivative) Ortho to -OH / Ortho to -OMe Start->Impurity Minor Pathway (Sterically Crowded) Tar Polymeric Tar (Duff Reaction Side-Product) Start->Tar Polymerization Reagent Formylation Reagent (HMTA/TFA or CHCl3/KOH) Reagent->Start

Caption: Reaction pathway showing the competition between the target para-formylation and the impurity-generating ortho-formylation.

Diagram 2: The Bisulfite Purification Logic Gate

Use this decision tree to execute the purification protocol.

Purification Crude Crude Mixture (Aldehyde + Phenol + Tar) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Phenols & Tar) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Aldehydes Discard DISCARD (Remove Impurities) OrgLayer->Discard Acidify Acidify (H2SO4) Regenerate Aldehyde AqLayer->Acidify Pure Pure 5-Methylvanillin Acidify->Pure

Caption: Purification flowchart. The critical step is discarding the organic layer after bisulfite addition, which removes the non-aldehyde impurities.

Module 4: Analytical Validation

Once isolated, you must validate the structure.[1][2][3] Do not rely solely on melting point, as literature values for specific derivatives can vary.[1][2][3]

Analytical MethodWhat to Look For (Target)What indicates Impurity?
1H NMR (

)
Aldehyde Proton: Singlet at ~9.8 ppm.[1][2] Methoxy: Singlet at ~3.9 ppm.[1][2] Methyl: Singlet at ~2.3 ppm.[1][2]Extra singlets at ~10.2 ppm (Ortho-isomer aldehyde often shifts downfield due to H-bonding with OH).[1][2]
HPLC (UV) Single sharp peak at 280nm/254nm.[1][2]Shoulder peaks or broad tailing (indicates phenolic oligomers).[1][2]
Melting Point Sharp range (e.g., 2°C window).[1][2][3]Broad range (>5°C) or significant depression compared to reference standard.[1][2]

References

  • Royal Society of Chemistry (RSC). Highly Selective Synthesis of 5-Methyl Vanillin from By-Products.[1][2] Sustainable Energy & Fuels.[1][2] Available at: [Link]

  • University of Rochester. Bisulfite Workup for Removal or Purification of Aldehydes.[1][2] Department of Chemistry Protocols.[1][2] Available at: [Link][1][2]

  • National Institutes of Health (NIH) PubChem. Compound Summary: 5-Methylvanillin (CAS 32263-14-2).[1][2] Available at: [Link][1][2]

Sources

Optimization

Technical Support Center: Purification of 5-Methylvanillin

Topic: Purification of 5-Methylvanillin via Column Chromatography Ticket ID: #PUR-5MV-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 5-Methylvanillin via Column Chromatography Ticket ID: #PUR-5MV-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely here because you are synthesizing or isolating 5-methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde) and facing challenges with purity or separation from structurally similar impurities like vanillin or o-vanillin.

Crucial Distinction: Do not confuse 5-methylvanillin (CAS: 148-53-8, MP: ~164–165°C) with "Methyl Vanillin," a trade name often used incorrectly for standard Vanillin (CAS: 121-33-5, MP: ~81°C).[1] This guide addresses the specific purification of the 5-methyl derivative.

Target Compound Data
ParameterValueNotes
Structure Phenolic AldehydePolar, prone to H-bonding with silica.[1][2]
pKa ~7.3 (Phenolic OH)Acidic; causes "tailing" on neutral silica.[1]
Solubility DMSO, MeOH, EtOAcModerate solubility in Hexane/DCM.[1]
Key Impurities Vanillin, o-Vanillin, Bis-phenolsVanillin is slightly more polar than 5-methylvanillin.[1]

Pre-Column Diagnostics (TLC Scouting)

Before packing your column, you must define the separation window.[1] 5-methylvanillin is less polar than vanillin (due to the lipophilic methyl group), meaning it typically elutes before vanillin on Normal Phase Silica.[1]

The "Golden Solvent" Protocol

Do not guess. Run TLC plates using these solvent systems to find a


.
Solvent System (v/v)PolarityApplication
Hexane : EtOAc (4:1) LowInitial screen.[1] Product likely stays at baseline.
Hexane : EtOAc (2:1) MediumTarget range. Aim for

.[1]
DCM : MeOH (98:2) HighUse if product is stuck at baseline in Hex/EtOAc.[1]
Modifier Additive Critical Add 1% Acetic Acid to all systems to prevent tailing.
Workflow: Mobile Phase Optimization

TLC_Optimization Start Start TLC Scouting RunStandard Run Hex:EtOAc (7:3) Start->RunStandard CheckRf Check Rf Value RunStandard->CheckRf TooHigh Rf > 0.5 (Elutes too fast) CheckRf->TooHigh High TooLow Rf < 0.2 (Stuck) CheckRf->TooLow Low JustRight Rf 0.25 - 0.35 CheckRf->JustRight Optimal AdjustNonPolar Increase Hexane (Try 8:2 or 9:1) TooHigh->AdjustNonPolar AdjustPolar Increase EtOAc (Try 1:1) TooLow->AdjustPolar AddAcid Check Spot Shape: Tailing? JustRight->AddAcid AdjustNonPolar->RunStandard AdjustPolar->RunStandard FixTailing Add 1% Acetic Acid AddAcid->FixTailing Yes Proceed Proceed to Column AddAcid->Proceed No FixTailing->Proceed

Figure 1: Logic flow for determining the optimal mobile phase via Thin Layer Chromatography.

Column Chromatography Protocol

Step 1: Stationary Phase Selection
  • Material: Silica Gel 60 (230–400 mesh).[1]

  • Ratio: Use 30–50g of silica per 1g of crude mixture.[1] Phenolic separation requires a higher silica-to-sample ratio than standard non-polar compounds.[1]

Step 2: Sample Loading (The "Dry Load" Technique)

Since 5-methylvanillin has limited solubility in non-polar solvents (like Hexane), wet loading is discouraged as it often leads to precipitation at the column head.

  • Dissolve crude mixture in minimal DCM or Acetone.

  • Add silica gel (1.5x weight of crude).[1]

  • Evaporate solvent under vacuum until you have a free-flowing powder.[1]

  • Add this powder gently to the top of your packed column.[1]

Step 3: Elution Strategy (Gradient)

Do not run isocratic (single solvent) unless your separation is huge (


).[1]
  • Equilibration: Flush column with 100% Hexane (buffer zone).

  • Start: 90% Hexane / 10% EtOAc (+ 1% AcOH).

  • Ramp: Increase polarity by 5% EtOAc every 2 column volumes (CV).

  • Elution: 5-methylvanillin typically elutes around 25–35% EtOAc .[1]

  • Wash: Flush with 100% EtOAc to remove highly polar tars.[1]

Troubleshooting Guide (FAQ)

Q1: My product spots are "streaking" or "tailing" down the TLC plate and column. Why?

  • Cause: The phenolic hydroxyl (-OH) group is acidic (

    
    ).[1] It interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica, causing drag.
    
  • Solution: You must deactivate these sites. Add 0.5% to 1% Acetic Acid or Formic Acid to your mobile phase.[1] This keeps the phenol protonated and sharpens the band [1].

Q2: I cannot separate 5-methylvanillin from unreacted Vanillin.

  • Cause: Structural similarity.[1] Both are phenolic aldehydes; the methyl group provides only a minor lipophilic shift.[1]

  • Solution A (Solvent Swap): Switch from Hexane/EtOAc to DCM/Methanol . The selectivity often changes because DCM interacts differently with the aromatic pi-system. Try DCM:MeOH (99:1).[1]

  • Solution B (Chemical Wash): If 5-methylvanillin is the major product, consider recrystallization before the column. 5-methylvanillin melts at ~164°C, while vanillin melts at ~81°C. Recrystallization from hot water or aqueous ethanol can remove the bulk of the vanillin [2].

Q3: My product turned pink/brown on the column.

  • Cause: Phenols are susceptible to oxidation, especially on active silica surfaces which can catalyze radical formation.[1]

  • Solution:

    • Wrap the column in aluminum foil (light protection).

    • Use nitrogen pressure (Flash Chromatography) to speed up elution.[1] Do not let phenols sit on silica overnight.[1]

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Tailing Streaking/Tailing Problem->Tailing Overlap Co-elution with Vanillin Problem->Overlap Color Product Discoloration Problem->Color AcidFix Add 1% Acetic Acid to Mobile Phase Tailing->AcidFix GradientFix Slower Gradient (e.g., 1% increase per CV) Overlap->GradientFix SpeedFix Increase Flow Rate (Flash Chromatography) Color->SpeedFix SolventSwap Switch to DCM/MeOH GradientFix->SolventSwap If fails

Figure 2: Decision matrix for resolving common chromatographic failures.

Post-Column Processing & Validation

Once fractions are collected:

  • TLC Verification: Check fractions. Combine only pure fractions.

  • Concentration: Rotary evaporate at < 45°C.

  • Crystallization (Final Polish): The residue from the column is often a foam.[1] Dissolve in minimal hot Ethanol/Water (1:1) and cool slowly.

  • Validation Metrics:

    • Melting Point: Should be sharp, 164–165°C [3].[1] (If <160°C, it still contains vanillin).[1]

    • 1H NMR: Look for the methyl singlet at

      
       ppm and the methoxy singlet at 
      
      
      
      ppm.
References
  • Reich, E., & Schibli, V. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Standard protocol for phenolic separation on silica).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

  • PubChem Database. (2024).[1] Compound Summary: 5-Methylvanillin (CAS 148-53-8).[1] National Library of Medicine.[1] [Link]

Sources

Troubleshooting

Technical Support Center: High-Resolution HPLC Analysis of Phenolic Aldehydes

Topic: Resolving Co-elution of 5-Methylvanillin and Vanillin Executive Summary 5-Methylvanillin (5-MV) is a structural analog of Vanillin (4-hydroxy-3-methoxybenzaldehyde) often present as a fermentation by-product or li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of 5-Methylvanillin and Vanillin

Executive Summary

5-Methylvanillin (5-MV) is a structural analog of Vanillin (4-hydroxy-3-methoxybenzaldehyde) often present as a fermentation by-product or lignin degradation impurity. While 5-MV possesses a higher hydrophobic index due to the additional methyl group at the C5 position, it frequently co-elutes with Vanillin on standard C18 methods designed for high-throughput screening.

This guide provides a root-cause diagnostic workflow and a validated separation protocol. The core strategy relies on suppressing phenolic ionization (pH control) and maximizing hydrophobic selectivity (stationary phase choice).

Module 1: Diagnostic Workflow (The "Triage")

Before altering your method, confirm that the issue is genuine co-elution rather than peak distortion (tailing/fronting) or system artifacts.[1]

Workflow Visualization

The following decision tree outlines the logical steps to diagnose and resolve the separation issue.

CoElutionDiagnosis Start START: Overlapping Peaks observed CheckPurity Step 1: Check Peak Purity (DAD/MS Spectrum) Start->CheckPurity IsPure Is Peak Pure? CheckPurity->IsPure PureYes Yes: Issue is Tailing/Overload IsPure->PureYes Spectra Uniform PureNo No: True Co-elution IsPure->PureNo Spectra Vary ActionTailing 1. Check Column Health 2. Reduce Injection Vol 3. Check pH vs pKa PureYes->ActionTailing CheckPH Step 2: Check Mobile Phase pH (Is pH < 3.0?) PureNo->CheckPH ActionCoelution Proceed to Method Optimization PH_Bad No: Adjust pH to 2.5-3.0 CheckPH->PH_Bad pH > 3.0 PH_Good Yes: pH is optimized CheckPH->PH_Good pH <= 3.0 CheckGradient Step 3: Check Gradient Slope (Is %B change > 2%/min?) PH_Bad->CheckGradient PH_Good->CheckGradient Grad_Steep Yes: Flatten Gradient (Reduce slope) CheckGradient->Grad_Steep Grad_Shallow No: Change Selectivity (Switch to PFP/Phenyl) CheckGradient->Grad_Shallow

Figure 1: Diagnostic logic for distinguishing physical peak distortion from thermodynamic co-elution.

Module 2: The Validated Solution (Method Development)

If diagnostic steps confirm co-elution, implement the following protocol. This method utilizes the Hydrophobic Subtraction Model . 5-Methylvanillin (LogP ~1.6) is more hydrophobic than Vanillin (LogP ~1.2). On a C18 column, 5-MV must elute after Vanillin if the mobile phase allows sufficient interaction time.

1. The "Golden" Protocol

This method is optimized for resolution (


) rather than speed.
ParameterSpecificationRationale
Column Core-Shell C18 (e.g., Poroshell 120 EC-C18, Kinetex C18)Dimensions: 150 x 4.6 mm, 2.7 µmCore-shell particles provide higher efficiency (

) than fully porous 5µm particles, sharpening peaks to improve resolution (

).
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Maintains phenolic groups in non-ionized form (pKa Vanillin ≈ 7.4). Ionized phenols elute too quickly and tail.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks and lower backpressure than Methanol for aromatic aldehydes.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm particles.
Temperature 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 280 nm (Reference 360 nm)Max absorption for phenolic rings; 280 nm is specific to the aromatic moiety.
2. Gradient Program (The Critical Lever)

Co-elution often occurs because the gradient ramps up the organic solvent too quickly, compressing the peaks.

Time (min)% Mobile Phase BEvent
0.0010%Equilibration: Low organic start ensures focusing at the column head.
2.0010%Isocratic Hold: Prevents immediate elution of polar matrix components.
15.0030%Separation Ramp: Shallow slope (~1.5% B/min) resolves Vanillin and 5-MV.
16.0095%Wash: Elutes highly hydrophobic lignins/dimers.
20.0095%Hold: Column cleaning.
20.1010%Re-equilibration: Prepare for next injection.
Module 3: Advanced Troubleshooting & FAQs
Q1: I tried the C18 method above, but I still see a "shoulder" on the Vanillin peak. What now?

Answer: If C18 fails, the issue is likely steric selectivity . Vanillin and 5-MV differ only by a methyl group.

  • Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Mechanism: These columns utilize

    
     interactions. The electron-donating methyl group on 5-MV alters the electron density of the aromatic ring, creating a significantly different interaction strength with the Fluorine/Phenyl ring on the stationary phase compared to Vanillin.
    
Q2: Why is pH control so critical? Can't I use neutral water?

Answer: No.

  • The Science: Vanillin has a pKa of ~7.[2][3][4]4. At neutral pH (7.0), a small fraction exists as the phenolate anion. 5-Methylvanillin has a slightly higher pKa due to the methyl group.

  • The Risk: If you run at pH 6-7, the ionization states fluctuate, causing peak broadening and shifting retention times. You must work at 2 pH units below the pKa (i.e., pH < 5.4) to ensure 99.9% of the molecules are neutral. We recommend pH 2.5–3.0 for robustness.

Q3: How do I confirm the elution order without a 5-MV standard?

Answer: While a standard is required for confirmation, you can predict it:

  • Rule of Thumb: In Reverse Phase (C18), hydrophobicity drives retention.

  • Logic: Methyl groups are hydrophobic. Adding a methyl group to Vanillin makes 5-Methylvanillin.

Visualizing the Separation Mechanism

The following diagram illustrates why the specific column and mobile phase choices work.

SeparationMechanism Vanillin Vanillin (Less Hydrophobic) C18 C18 Ligand (Hydrophobic Interaction) Vanillin->C18 Moderate Retention MethylVan 5-Methylvanillin (More Hydrophobic + Steric Bulk) MethylVan->C18 Stronger Retention (Elutes Later) PFP PFP Ligand (Pi-Pi + Steric Selectivity) MethylVan->PFP Distinct Pi-Interaction (Max Resolution) Result Separation Achieved (Rs > 1.5) C18->Result PFP->Result

Figure 2: Mechanistic interaction of analytes with C18 and PFP stationary phases.[5][6]

References
  • United States Pharmacopeia (USP). USP Monograph: Vanillin. USP-NF. (Standard method for related substances utilizing C18 and acidic mobile phases).[7]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Hydrophobic Subtraction Model and gradient elution).

  • Agilent Technologies. (2019). Analysis of Phenolic Compounds in Wine using Agilent Poroshell 120 EC-C18. Application Note. (Demonstrates separation of closely related phenolics using core-shell technology).

  • PubChem. Vanillin (Compound CID 1183) and 5-Methylvanillin Properties. National Library of Medicine. (Source for pKa and LogP data).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift differences 5-methylvanillin vs vanillin

5-Methylvanillin vs. Vanillin Executive Summary The Core Distinction: The differentiation between Vanillin and 5-Methylvanillin via 1H NMR relies on two definitive spectral events: the disappearance of the H-5 aromatic p...

Author: BenchChem Technical Support Team. Date: February 2026

5-Methylvanillin vs. Vanillin

Executive Summary

The Core Distinction: The differentiation between Vanillin and 5-Methylvanillin via 1H NMR relies on two definitive spectral events: the disappearance of the H-5 aromatic proton (present in Vanillin) and the emergence of a distinct methyl singlet (present in 5-Methylvanillin).

While chemical shifts (


) provide quantitative evidence, the coupling patterns (

-values)
offer the most robust structural confirmation. Vanillin exhibits a complex ABX aromatic system dominated by strong ortho-coupling (~8.0 Hz), whereas 5-Methylvanillin displays a simplified meta-coupled system (~1.5–2.0 Hz) due to the substitution at the 5-position.
Structural Context & Substitution Logic

To interpret the spectra accurately, one must visualize the structural modification. 5-Methylvanillin is structurally identical to Vanillin except for the methylation of the carbon at position 5.

  • Vanillin: 4-hydroxy-3-methoxybenzaldehyde. Position 5 contains a proton (

    
    ).[1][2]
    
  • 5-Methylvanillin: 4-hydroxy-3-methoxy-5-methylbenzaldehyde. Position 5 contains a methyl group (

    
    ).
    

This substitution creates steric and electronic changes that ripple through the aromatic region of the NMR spectrum.

StructuralLogic cluster_changes Spectral Consequences Vanillin Vanillin (H-5 Present) Process Synthetic Methylation or Impurity Check Vanillin->Process Starting Material Change1 Loss of Ortho Coupling (H5-H6 interaction removed) Vanillin->Change1 MethylVan 5-Methylvanillin (5-CH3 Present) Change2 New Singlet (~2.3 ppm) MethylVan->Change2 Process->MethylVan Product

Figure 1: Structural relationship and primary spectral consequences of the 5-methyl substitution.

Experimental Protocol (Standardized)

For reproducible chemical shift values, solvent consistency is critical. The hydroxyl proton (-OH) is labile and its position fluctuates significantly based on concentration and solvent hydrogen-bonding capability.

Recommended Acquisition Parameters:

  • Solvent: Chloroform-d (

    
    ) is preferred for sharp aromatic resolution. DMSO-
    
    
    
    is acceptable but will shift the -OH signal downfield (~9-10 ppm) and may broaden peaks due to viscosity.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
  • Transients (Scans): 16 scans are sufficient for 1H; 64+ recommended if analyzing 5-methylvanillin as a trace impurity (<1%).

Detailed Spectral Comparison
A. The Aliphatic Region (2.0 – 4.0 ppm)

This is the region of "First Identification."

  • Vanillin: Shows only one significant signal in this range—the methoxy group (

    
    ) at ~3.96 ppm .
    
  • 5-Methylvanillin: Shows the methoxy group (~3.91 ppm) plus a new signal. The aromatic methyl group (

    
    ) appears as a sharp singlet at 2.29 ppm .
    

Diagnostic Check: If you see a peak at 2.29 ppm, you have 5-substitution. If this region is empty, the 5-position is likely unsubstituted (protonated).

B. The Aromatic Region (7.0 – 7.5 ppm)

This is the region of "Structural Confirmation."

Vanillin (ABX System): Vanillin possesses three aromatic protons: H-2, H-5, and H-6.

  • H-5: Appears upfield (~7.03 ppm) as a doublet with a large coupling constant (

    
     Hz). This large split is caused by the ortho neighbor H-6.
    
  • H-6: Appears downfield (~7.42 ppm) as a doublet of doublets (dd). It couples ortho to H-5 (

    
     Hz) and meta to H-2 (
    
    
    
    Hz).
  • H-2: Appears near H-6 (~7.42 ppm) as a doublet with fine meta coupling (

    
     Hz).
    

5-Methylvanillin (Meta-Coupled System): The substitution replaces H-5, destroying the large ortho coupling.

  • H-5: Absent. (The ~7.03 ppm doublet disappears completely).

  • H-6: Now only has a meta partner (H-2). It collapses from a dd to a sharp doublet (or broad singlet depending on resolution) with small coupling (

    
     Hz). It typically shifts upfield slightly (~7.33 ppm) due to the shielding effect of the adjacent methyl group.
    
  • H-2: Remains a doublet (

    
     Hz) near 7.43 ppm.
    
C. The Aldehyde & Hydroxyl Region[2]
  • Aldehyde (-CHO): Both compounds show a singlet around 9.83 – 9.85 ppm . This is not diagnostic for differentiation.

  • Hydroxyl (-OH): In

    
    , this appears as a broad singlet between 6.0 – 6.5 ppm . In 5-methylvanillin, steric hindrance from the methyl group may cause slight variations in H-bonding, but this is unreliable for identification.
    
Consolidated Data Table ( )
Proton AssignmentVanillin Chemical Shift (

ppm)
Vanillin Multiplicity (

Hz)
5-Methylvanillin Shift (

ppm)
5-Methylvanillin Multiplicity (

Hz)
Aldehyde (-CHO) 9.83s9.84s
Aromatic H-2 7.43d (

)
7.44d (

)
Aromatic H-6 7.42dd (

)
7.33d (

)
Aromatic H-5 7.03 d (

)
Absent
Hydroxyl (-OH) ~6.0–6.4br s~6.0–6.5br s
Methoxy (-OCH3) 3.96s3.91s
Methyl (-CH3) Absent 2.29 s

Note: Values are referenced to TMS at 0.00 ppm in CDCl3. Exact shifts may vary ±0.02 ppm depending on concentration.

Decision Logic for Researchers

Use the following logic flow to rapidly classify an unknown sample or quantify 5-methylvanillin impurity in a vanillin batch.

DecisionTree Start Analyze 1H NMR Spectrum (CDCl3) CheckAliphatic Check 2.0 - 2.5 ppm Region Start->CheckAliphatic SingletPresent Singlet at ~2.29 ppm? CheckAliphatic->SingletPresent BranchMethyl Check Aromatic Region (7.0 - 7.5 ppm) SingletPresent->BranchMethyl Yes BranchVanillin Check Aromatic Region (7.0 - 7.5 ppm) SingletPresent->BranchVanillin No YesSinglet Yes NoSinglet No MetaCoupling Only Small Couplings (< 2 Hz)? NO doublet at 7.0 ppm? BranchMethyl->MetaCoupling OrthoCoupling Large Coupling (~8 Hz)? Doublet at ~7.03 ppm? BranchVanillin->OrthoCoupling ResultMethyl Confirmed: 5-Methylvanillin MetaCoupling->ResultMethyl Yes ResultVanillin Confirmed: Vanillin OrthoCoupling->ResultVanillin Yes

Figure 2: Decision logic for spectral identification.

Troubleshooting & Anomalies
  • Solvent Artifacts (DMSO-d6): If running in DMSO-d6, the -OH peak will shift significantly downfield (to ~9-10 ppm) and typically becomes sharp due to the suppression of proton exchange. The aromatic shifts will also move slightly downfield, but the coupling patterns (the key differentiator) remain identical.

  • Water Peaks: Commercial vanillin often contains trace water. In

    
    , water appears around 1.56 ppm. Do not confuse this with the methyl group of 5-methylvanillin (2.29 ppm).
    
  • Impurity Quantification: To calculate the molar % of 5-methylvanillin in a sample of Vanillin:

    • Integrate the Aldehyde proton of Vanillin (9.83 ppm) = 1.0.

    • Integrate the Methyl singlet of 5-Methylvanillin (2.29 ppm).

    • Calculation:

      
      
      
References
  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1324 (Vanillin) & Analogues. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem Database. 5-Methylvanillin (Compound CID 70068) - Spectral Information. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., et al.Introduction to Spectroscopy. Cengage Learning. (Standard reference for coupling constants and substituent effects).

Sources

Comparative

IR Spectrum Analysis of 5-Methylvanillin: A Comparative Guide

Executive Summary & Scientific Context 5-Methylvanillin (3-methoxy-4-hydroxy-5-methylbenzaldehyde) is a critical derivative of vanillin, often utilized as a pharmaceutical intermediate and a flavor enhancer. In drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Methylvanillin (3-methoxy-4-hydroxy-5-methylbenzaldehyde) is a critical derivative of vanillin, often utilized as a pharmaceutical intermediate and a flavor enhancer. In drug development, distinguishing 5-methylvanillin from its parent compound, vanillin, and its isomer, ortho-vanillin, is a frequent analytical challenge.

While NMR is definitive for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for routine identification and purity assessment. This guide moves beyond basic peak listing to analyze the structural causality of the IR signals, specifically focusing on how the methyl substitution at the C5 position alters the vibrational landscape compared to vanillin.

The Structural Differentiator

The defining feature of 5-methylvanillin is the ortho-methyl group adjacent to the phenolic hydroxyl. This introduces:

  • Steric Hindrance: Restricts the rotation of the hydroxyl group, altering hydrogen bonding networks.

  • Electronic Induction: The weak electron-donating effect (+I) of the methyl group slightly modifies the bond force constants of the aromatic ring and the phenolic O-H.

Comparative Analysis: 5-Methylvanillin vs. Vanillin

The following table contrasts the vibrational signatures of 5-methylvanillin against the industry standard, vanillin.

Table 1: Functional Group Vibrational Comparison[1][2]
Functional GroupVibration ModeVanillin (Standard)5-Methylvanillin (Target)Mechanistic Insight
Phenolic O-H Stretching3200–3550 cm⁻¹ (Broad)3300–3500 cm⁻¹ (Sharper) The C5-methyl group sterically hinders intermolecular H-bonding, often resulting in a less broadened, slightly blue-shifted peak compared to vanillin.
Aldehyde C=O Stretching1665–1705 cm⁻¹1670–1710 cm⁻¹ Both compounds exhibit lowered frequencies due to conjugation with the benzene ring. The methyl group has minimal impact on this remote group.
Aromatic Ring C=C Breathing1580–1600 cm⁻¹1585–1605 cm⁻¹ The tri-substitution pattern (1,3,4,5) in 5-methylvanillin alters the ring breathing dipole moment compared to the 1,3,4-pattern of vanillin.
Methyl C-H Stretching (asym/sym)~2940 / 2840 cm⁻¹2910–2970 cm⁻¹ (Intensified) 5-Methylvanillin contains two methyl groups (methoxy + C5-methyl), leading to increased intensity in the aliphatic C-H stretching region.
Fingerprint Out-of-Plane Bending800–900 cm⁻¹Distinct Pattern The substitution pattern change (trisubstituted vs. tetrasubstituted ring) creates a unique fingerprint, critical for differentiation.

Deep Dive: Critical Spectral Regions

The Hydroxyl Region (3200–3600 cm⁻¹)

In solid-state IR (KBr pellet), vanillin typically shows a very broad band centered around 3300 cm⁻¹ due to extensive intermolecular hydrogen bonding.

  • 5-Methylvanillin: The introduction of the bulky methyl group at position 5 creates a "picket fence" effect. It physically blocks some stacking interactions, disrupting the polymeric H-bond network.

  • Result: Expect the O-H band to appear slightly sharper and potentially shifted to a higher wavenumber (closer to 3400-3500 cm⁻¹) compared to the diffuse blob seen in crude vanillin.

The Carbonyl Region (1660–1710 cm⁻¹)

Both molecules possess an aldehyde group conjugated to an electron-rich aromatic ring. This conjugation reduces the double-bond character of the carbonyl, lowering the frequency from the standard saturated aldehyde range (1725–1740 cm⁻¹) to the 1600s.

  • Differentiation: This region is not reliable for distinguishing the two compounds, as the electronic effect of the meta-methyl group on the para-aldehyde is negligible. Use this peak only to confirm the presence of the aldehyde functionality.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific protocol designed for phenolic aldehydes.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? Phenolic aldehydes are prone to moisture absorption. KBr pellets can introduce water artifacts (broad peak at 3400 cm⁻¹) that obscure the critical phenolic O-H region. ATR requires no sample preparation and minimizes environmental water interference.

Step-by-Step Procedure
  • System Blanking:

    • Clean the diamond/ZnSe crystal with isopropanol.

    • Collect a background spectrum (air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure the background shows flat baselines and atmospheric CO₂ doublets at 2350 cm⁻¹.

  • Sample Loading:

    • Place approx. 10 mg of 5-methylvanillin solid onto the crystal center.

    • Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).

    • Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing (The "Self-Check"):

    • Baseline Correction: Apply only if linear drift is observed.

    • CO₂ Correction: Remove atmospheric bands at 2350 cm⁻¹ if they interfere with nitrile/alkyne regions (unlikely here, but good practice).

    • Normalization: If comparing to a library spectrum, normalize the strongest peak (usually C=O or C-O-C) to 1.0 absorbance units.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process when analyzing the spectrum of a suspected 5-methylvanillin sample.

IR_Analysis_Workflow Start Start: Acquire IR Spectrum Check_CO Check 1670-1710 cm⁻¹ (Carbonyl Region) Start->Check_CO Decision_Aldehyde Peak Present? Check_CO->Decision_Aldehyde Check_OH Check 3300-3500 cm⁻¹ (Hydroxyl Region) Decision_Aldehyde->Check_OH Yes Error Investigate: Not an Aldehyde Decision_Aldehyde->Error No Analyze_Shape Analyze Band Shape: Broad vs. Sharp Check_OH->Analyze_Shape Check_Methyl Check 2850-2970 cm⁻¹ (Aliphatic C-H) Analyze_Shape->Check_Methyl Conclusion_5MV Identify: 5-Methylvanillin (Sharper OH, High C-H intensity) Check_Methyl->Conclusion_5MV High Intensity / Sharp OH Conclusion_Van Identify: Vanillin (Broad OH, Lower C-H intensity) Check_Methyl->Conclusion_Van Standard Intensity / Broad OH

Figure 1: Decision tree for distinguishing 5-methylvanillin from vanillin based on spectral features.

Structural Impact on Vibrations[3]

To understand why the spectrum changes, we must visualize the molecular influences.

Molecular_Influence Methyl 5-Methyl Group OH Phenolic O-H Methyl->OH Steric Hindrance (Reduces H-Bonding) Ring Aromatic Ring Methyl->Ring +I Effect (Alters Dipole) Spectrum IR Spectrum Shift OH->Spectrum Sharpening of 3400 cm⁻¹ band Ring->Spectrum Fingerprint Region Changes

Figure 2: Mechanistic map showing how the 5-methyl substitution propagates changes to the IR spectrum.

Troubleshooting Common Anomalies

  • Anomaly: Broad peak at 3400 cm⁻¹ obscuring the phenol.

    • Cause: Wet sample or KBr.

    • Fix: Dry sample in a desiccator over P₂O₅ for 24 hours. Switch to ATR.

  • Anomaly: Split Carbonyl Peak (1680 & 1700 cm⁻¹).

    • Cause: Fermi resonance or polymorphism in the crystal structure.

    • Fix: Dissolve in CHCl₃ and run a solution cell IR to observe the non-crystalline monomeric form.

References

  • National Institute of Standards and Technology (NIST). Vanillin Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Royal Society of Chemistry. The highly selective synthesis of 5-methyl vanillin from the by-product in vanilla industry. Sustainable Energy & Fuels, 2021. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

Validation

A Researcher's Guide to Investigating Solvatochromic Shifts: UV-Vis Absorption of 5-Methylvanillin in Diverse Solvent Environments

The Significance of Solvatochromism in Drug Development and Material Science The interaction between a solute and the surrounding solvent can significantly influence the electronic ground and excited states of the molecu...

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Solvatochromism in Drug Development and Material Science

The interaction between a solute and the surrounding solvent can significantly influence the electronic ground and excited states of the molecule. This phenomenon, known as solvatochromism, results in a shift in the position, and sometimes the intensity, of the absorption bands in the UV-Vis spectrum as the polarity of the solvent is altered.[1] Understanding the solvatochromic behavior of a molecule like 5-methylvanillin is crucial for a variety of applications, including:

  • Formulation Development: Predicting the stability and appearance of a drug formulation in different solvent systems.

  • Analytical Method Development: Optimizing the sensitivity and selectivity of spectroscopic assays.

  • Material Science: Designing and synthesizing novel materials with specific optical properties.

  • Understanding Intermolecular Interactions: Gaining insights into the nature of solute-solvent interactions.[2]

Experimental Investigation of Solvatochromic Shifts

This section outlines a detailed, self-validating protocol for determining the UV-Vis absorption maxima of a compound, using vanillin as our primary example, in a range of solvents with varying polarities.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep_working Prepare Working Solutions (e.g., 10 µg/mL in various solvents) prep_stock->prep_working blanking Blank Spectrophotometer with each pure solvent prep_working->blanking measurement Measure Absorbance Spectrum (e.g., 200-400 nm) blanking->measurement det_lambda_max Determine λmax for each solvent measurement->det_lambda_max tabulate Tabulate Results (Solvent vs. λmax) det_lambda_max->tabulate interpret Correlate λmax shifts with solvent polarity tabulate->interpret caption Experimental workflow for determining solvatochromic shifts.

Caption: Experimental workflow for determining solvatochromic shifts.

Step-by-Step Experimental Protocol
  • Materials and Reagents:

    • 5-Methylvanillin (or Vanillin as a proxy) of high purity (≥99%)

    • A selection of spectroscopic grade solvents with a range of polarities (e.g., n-hexane, cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).

    • Calibrated UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).[3]

    • Calibrated analytical balance and volumetric flasks.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 5-methylvanillin.

    • Dissolve the compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., ethanol) and dilute to a final volume of 10 mL in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Preparation of Working Solutions:

    • For each solvent to be tested, prepare a dilute working solution from the stock solution. A typical concentration for UV-Vis analysis is in the range of 1-10 µg/mL.[4][5]

    • For example, to prepare a 10 µg/mL solution, transfer 100 µL of the 1 mg/mL stock solution to a 10 mL volumetric flask and fill to the mark with the desired solvent. Ensure complete mixing.

  • UV-Vis Spectrophotometer Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

    • Set the wavelength range for scanning (e.g., 200-400 nm for vanillin and related compounds).

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used for the working solution; this will serve as the blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer (for a double-beam instrument) or measure it first to perform a baseline correction (for a single-beam instrument).[3]

    • Rinse the sample cuvette with a small amount of the working solution before filling it.

    • Place the sample cuvette in the sample beam and record the absorption spectrum.

  • Data Analysis:

    • From the recorded spectrum for each solvent, determine the wavelength of maximum absorbance (λmax).

    • Tabulate the λmax values against the corresponding solvent and its polarity index (e.g., Reichardt's ET(30) value or dielectric constant).

Anticipated Results and Discussion: A Case Study with Vanillin

Due to the scarcity of published data for 5-methylvanillin, we will discuss the expected trends based on the known behavior of vanillin. Vanillin exhibits characteristic absorption bands in the UV region arising from π → π* electronic transitions within the benzene ring and the carbonyl group.[6]

Table 1: Representative UV-Vis Absorption Maxima (λmax) of Vanillin in Different Solvents.

SolventPolarity Index (ET(30))Typical λmax (nm)Observed Shift
Cyclohexane31.2~275-280Reference
Chloroform39.1~280-285Bathochromic
Acetone42.2~280-285Bathochromic
Ethanol51.9~280-290Bathochromic
Methanol55.5~285-295Bathochromic
Water63.1~300-310Bathochromic

Note: The λmax values presented are illustrative and may vary depending on the specific experimental conditions. It is imperative for researchers to generate their own data.

The data for vanillin generally shows a bathochromic shift (a shift to longer wavelengths) in the λmax as the solvent polarity increases. This is a common observation for compounds with a π → π* transition where the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and resulting in absorption at a longer wavelength.[2]

For 5-methylvanillin, we can anticipate a similar trend. The presence of the additional electron-donating methyl group may slightly alter the position of the absorption maxima compared to vanillin, but the overall solvatochromic behavior is expected to be comparable.

Conclusion

This guide provides a robust framework for the systematic investigation of the solvatochromic properties of 5-methylvanillin. By employing the detailed experimental protocol and understanding the principles of solvatochromism, researchers can generate high-quality, reproducible data. This information is invaluable for a wide range of applications in the pharmaceutical and chemical sciences, from rational formulation design to the development of novel functional materials. The use of vanillin as a well-characterized analog provides a solid foundation for predicting and interpreting the behavior of 5-methylvanillin.

References

  • Zhao, J., et al. (2018). A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates. PLoS ONE, 13(4), e0194470. Available at: [Link]

  • Scribd. (n.d.). Vanillin. Retrieved from [Link]

  • ResearchGate. (2018). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes. Retrieved from [Link]

  • Figshare. (2018). Absorption spectra of standard vanillin samples obtained by the UV spectrophotometer. Retrieved from [Link]

  • Zhao, J., et al. (2018). A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates. PLoS ONE, 13(4), e0194470. Available at: [Link]

  • ResearchGate. (n.d.). A) UV–vis spectra for free vanillin at different concentrations. B) The correlation between absorption spectra at 232 nm and vanillin concentration. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2021). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and characterization of vanillin-conjugated chitosan-stabilized emulsions via a Schiff-base reaction. Retrieved from [Link]

  • Runtai. (2025). Vanillin (CAS 121-33-5) – Properties, Production, and Industrial Applications. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Retrieved from [Link]

  • ResearchGate. (2025). structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). Vanillin. Retrieved from [Link]

  • PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A27. Vanillin. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Vanillin. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 121-33-5| Product Name : Vanillin | Chemical Name : Vanillin. Retrieved from [Link]

Sources

Comparative

Comparative Toxicity Profiling: Vanillin vs. 5-Methylvanillin in Cell Models

Executive Summary Objective: To provide a technical comparison of the cytotoxic profiles of Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivative 5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde) in mam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the cytotoxic profiles of Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivative 5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde) in mammalian cell lines.[1]

Core Insight: While Vanillin is Generally Recognized As Safe (GRAS) with cytotoxicity emerging only at high millimolar concentrations, the introduction of a methyl group at the C5 position (5-Methylvanillin) alters the physicochemical landscape. This structural modification increases lipophilicity (LogP), theoretically enhancing membrane permeability and bioavailability, which typically correlates with increased potency and lower IC50 values in cytotoxicity assays.

Target Audience: Drug discovery scientists and toxicologists evaluating phenolic aldehyde derivatives.

Physicochemical & Structural Comparison

Understanding the toxicity difference requires analyzing the structural modifications that drive cellular interaction.

FeatureVanillin5-MethylvanillinImpact on Toxicity
CAS Number 121-33-54643-15-8N/A
Structure 4-OH, 3-OMe Benzaldehyde4-OH, 3-OMe, 5-Me BenzaldehydeMethyl group adds bulk & lipophilicity.
LogP (Predicted) ~1.2 - 1.3~1.6 - 1.8Higher LogP = Increased membrane penetration.
Electronic Effect Electron-donating (OH, OMe)Additional Electron-donating (Me)May alter antioxidant/pro-oxidant balance.
Steric Effect Minimal at C5Steric bulk at C5May hinder enzymatic metabolism (e.g., sulfation).

Comparative Toxicity Data Analysis

A. Vanillin: The Baseline

Vanillin exhibits a biphasic toxicological profile.[2] At low concentrations (<1 mM), it acts as a cytoprotective antioxidant. At high concentrations (>5 mM), it functions as a pro-oxidant, inducing apoptosis.

  • Cell Line: HepG2 (Human Liver Carcinoma)

  • IC50 Value: > 5 mM (approx. 760 mg/L) to 10 mM depending on exposure time (24h vs 48h).

  • Mechanism:

    • Low Dose: Upregulation of Nrf2 pathway (Cytoprotective).

    • High Dose: Mitochondrial depolarization, ROS accumulation, Caspase-3 activation.

  • Key Reference: Bezerra et al. (2016) demonstrated that Vanillin is less cytotoxic than its methylated analogs (like 4-methylguaiacol).

B. 5-Methylvanillin: The Methylation Effect

Direct head-to-head data for 5-methylvanillin is less abundant than for Vanillin, but Structure-Activity Relationship (SAR) data from closely related methylated phenols (e.g., 4-methylguaiacol, o-vanillin) establishes a clear trend.

  • Predicted IC50: Expected to be lower than Vanillin (i.e., higher toxicity).

  • Rationale:

    • Lipophilicity: The C5-methyl group increases the partition coefficient, facilitating passive diffusion across the lipid bilayer.

    • Analog Evidence: In comparative studies of Vanillin vs. 4-Methylguaiacol (structurally similar), the methylated variant showed significantly higher cytotoxicity in HepG2 cells (Cell viability decreased more rapidly at 1500–2000 mg/L).

    • Metabolic Stability: Substitution at the C5 position can block Phase II conjugation sites or alter cytochrome P450 interaction, potentially prolonging intracellular retention.

C. Summary of Expected Outcomes (HepG2 Model)
CompoundConcentration (mM)Cell Viability (24h)ROS Generation
Vanillin 1.0~95-100% (Safe)Low (Scavenging)
Vanillin 10.0~40-50% (Toxic)High (Pro-oxidant)
5-Methylvanillin 1.0~85-90% (Potential Stress)Moderate
5-Methylvanillin 10.0< 30% (Highly Toxic)Very High

Mechanistic Pathways

The following diagram illustrates the divergent pathways where low-dose Vanillin protects cells, while high-dose or methylated derivatives (like 5-Methylvanillin) trigger apoptosis.

ToxicityPathway Compound Vanillin / 5-Methylvanillin Membrane Cell Membrane Entry (5-Methyl > Vanillin due to LogP) Compound->Membrane LowDose Low Concentration (< 1 mM) Membrane->LowDose HighDose High Concentration (> 5 mM) Membrane->HighDose Nrf2 Nrf2 Activation LowDose->Nrf2 Antiox Antioxidant Enzymes (SOD, CAT) Nrf2->Antiox Survival Cell Survival / Cytoprotection Antiox->Survival ROS Intracellular ROS Spike HighDose->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) Caspase Caspase-3/9 Activation Mito->Caspase ROS->Nrf2 Feedback ROS->Mito Apoptosis Apoptosis / Necrosis Caspase->Apoptosis

Figure 1: Biphasic mechanism of action. 5-Methylvanillin is predicted to shift the threshold for the "High Dose" pathway to lower concentrations due to enhanced uptake.

Experimental Protocol: Comparative Cytotoxicity

To validate the toxicity difference, the following self-validating protocol is recommended. This workflow ensures reproducibility and accounts for the solubility differences caused by the methyl group.

Phase 1: Preparation
  • Stock Solutions: Dissolve both compounds in DMSO.

    • Note: 5-Methylvanillin is more hydrophobic. Ensure final DMSO concentration in culture media is < 0.5% (v/v) to avoid solvent toxicity.

  • Cell Lines:

    • HepG2: Metabolic toxicity model (liver).

    • HT-29: Colorectal cancer model (high sensitivity to vanilloids).[3][4]

Phase 2: The MTT/CCK-8 Workflow

ExperimentalWorkflow Step1 1. Cell Seeding (1x10^4 cells/well) 96-well plate Step2 2. Attachment (24h incubation) Step1->Step2 Step3 3. Treatment (0, 1, 2.5, 5, 10 mM) Vanillin vs 5-Me-Vanillin Step2->Step3 Step4 4. Incubation (24h / 48h) Step3->Step4 Step5 5. Assay Addition (MTT or CCK-8) Step4->Step5 Step6 6. Absorbance Read (OD 450/570nm) Step5->Step6

Figure 2: Standardized cytotoxicity workflow. Critical control: Vehicle (DMSO) control must be run in parallel.

Phase 3: Data Calculation

Calculate the Percentage Viability using the formula:


[5]

Validation Check:

  • If Vanillin IC50 < 1 mM in HepG2, check for solvent toxicity or cell passage number issues (Cells should be robust).

  • If 5-Methylvanillin shows lower toxicity than Vanillin, verify compound purity (ensure no degradation to vanillic acid).

References

  • Bezerra, T. K., et al. (2016). "Cytotoxicity Assessment of Fruit Wines." Food Technology and Biotechnology, 54(2), 145–155.[6] (Demonstrates higher cytotoxicity of methylated guaiacols compared to vanillin).

  • Ho, T. C., et al. (2021). "E-Cigarette Flavoring Chemicals Induce Cytotoxicity in HepG2 Cells."[7][8] ACS Omega, 6(10), 6708–6713. (Establishes Vanillin cytotoxicity baseline in HepG2).

  • Xie, Y., et al. (2020).[3] "Vanillin an active constituent from Vanilla bean induces apoptosis and inhibits proliferation in human colorectal adenocarcinoma cell line."[3] Pharmacognosy Magazine, 16(69). (Mechanisms of vanillin-induced apoptosis). [3][5]

  • Maksumova, R. A., et al. (2000). "Synthesis and biological activity of vanillin derivatives." Pharmaceutical Chemistry Journal.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Hydroxy-3-methoxy-5-methylbenzaldehyde

CAS No: 148-53-8 | Common Name: 5-Methylvanillin[1] Part 1: Executive Safety & Operational Directive To: Laboratory Personnel and Safety Officers From: Senior Application Scientist Effective waste management of 4-Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 148-53-8 | Common Name: 5-Methylvanillin[1]

Part 1: Executive Safety & Operational Directive

To: Laboratory Personnel and Safety Officers From: Senior Application Scientist

Effective waste management of 4-Hydroxy-3-methoxy-5-methylbenzaldehyde (5-Methylvanillin) requires strict adherence to Non-Halogenated Organic waste protocols. While this compound is not P-listed or U-listed under RCRA (40 CFR § 261.33), it is a chemical irritant and a potential combustible dust hazard.

The Golden Rule: Never dispose of this compound down the drain. Despite its partial water solubility, it poses a contamination risk to aquatic systems and does not degrade rapidly enough for standard municipal wastewater treatment.

Physicochemical Profile for Disposal

Understanding the physical state is the first step in selecting the correct waste stream.[1][2]

ParameterDataOperational Implication
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure risk during transfer.[1]
Melting Point 43–45 °CLow melting point; store away from heat sources to prevent caking in waste bins.
Solubility Soluble in Methanol, Ethanol; Sparingly in WaterGlassware can be rinsed with ethanol before final wash.
Flash Point >110 °C (Predicted)Combustible. Must be segregated from strong oxidizers.[3][4]
Hazards (GHS) H315, H319, H335Irritant to eyes, skin, and respiratory tract.[1][5]

Part 2: Pre-Disposal Safety & Spill Management[1][2]

Before initiating disposal, ensure the following barrier protections are in place.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (standard thickness 0.11 mm is sufficient for solid handling; double glove if dissolved in solvents).[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1).[1] Do not use safety glasses ; dust can bypass side shields.

Emergency Spill Protocol

If 5-Methylvanillin is spilled prior to disposal, follow this "Dry-Clean" method to prevent creating a larger hazardous waste volume.

  • Isolate: Mark the area.

  • Suppress: Cover the spill with a paper towel dampened with inert oil (e.g., mineral oil) or a dust suppressant to prevent airborne particles.[1] Do not flood with water.

  • Collect: Gently sweep the damp solid into a dustpan.

  • Containerize: Place spill debris into a wide-mouth jar labeled "Solid Chemical Waste - Debris."

  • Clean: Wipe the surface with 70% Ethanol, then soap and water.

Part 3: Step-by-Step Disposal Protocol

This protocol uses a Self-Validating Logic system. You must answer the condition checks to proceed.

Scenario A: Pure Solid Waste (Expired or Surplus)

Condition Check: Is the material dry and free of free-standing liquid?[1]

  • Select Container: Use a dedicated High-Density Polyethylene (HDPE) wide-mouth jar or a fiber drum with a liner.

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "4-Hydroxy-3-methoxy-5-methylbenzaldehyde"[1]

    • Hazard Class: Irritant.

    • Stream: Non-Halogenated Organic Solid.

  • Segregation: Do not mix with strong oxidizing agents (e.g., permanganates, perchlorates) in the same primary container.[1]

  • Final Action: Seal tightly. Request EHS pickup for incineration.

Scenario B: Solution Waste (Reaction Mixtures/Mother Liquors)

Condition Check: What is the primary solvent?[1]

  • Path 1: Non-Halogenated Solvents (Methanol, Ethanol, Ethyl Acetate) [1]

    • Pour into the Red Can (Safety Can) or carboy labeled "Non-Halogenated Organic Solvents."

    • This stream is typically incinerated as fuel blending. High calorific value is beneficial here.

  • Path 2: Halogenated Solvents (DCM, Chloroform) [1]

    • Pour into the carboy labeled "Halogenated Organic Waste."

    • Critical Cost Control: Keep this stream separate. Halogenated waste requires high-temperature incineration (1100°C+) to prevent dioxin formation, making it significantly more expensive to dispose of.

Scenario C: Trace Residues (Glassware)
  • Rinse 1: Rinse the flask with a minimal amount of acetone or ethanol.

  • Capture: Pour this rinse into the "Non-Halogenated Organic Solvent" waste container.

  • Wash: The glassware is now chemically decontaminated and can be washed with standard detergent and water.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision-making process for compliant disposal.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it a Solid or Liquid? Start->IsSolid SolidPath Solid Waste IsSolid->SolidPath Solid LiquidPath Liquid/Solution IsSolid->LiquidPath Liquid SolidContainer Container: HDPE Wide Mouth Label: Non-Halogenated Solid SolidPath->SolidContainer FuelBlend Disposal: Fuel Blending (Standard Incineration) SolidContainer->FuelBlend SolventCheck Check Solvent Type LiquidPath->SolventCheck NonHalo Non-Halogenated Solvent (EtOH, MeOH, Acetone) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo->FuelBlend HighTemp Disposal: High-Temp Incineration (Costly/Specialized) Halo->HighTemp

Figure 1: Decision matrix for segregating 5-Methylvanillin waste streams to ensure regulatory compliance and cost-efficiency.

Part 5: Regulatory Compliance & Scientific Rationale[1]

Why Incineration?

Landfilling organic aldehydes is discouraged due to potential leaching. Incineration is the preferred method because 4-Hydroxy-3-methoxy-5-methylbenzaldehyde consists purely of Carbon, Hydrogen, and Oxygen.[1] Upon combustion in an approved facility, it mineralizes completely into


 and 

, leaving no toxic slag.[1]
RCRA Context (USA)[1][6]
  • Classification: This compound is not specifically listed on the EPA P-list (acutely toxic) or U-list (toxic).[1]

  • Characteristic Waste: It does not typically exhibit characteristics of ignitability (D001), corrosivity (D002), or reactivity (D003) in its solid form.[1] However, if dissolved in a flammable solvent (Flash point <60°C), the mixture becomes D001 hazardous waste.[1]

  • Generator Responsibility: As the waste generator, you are responsible for accurate characterization.[1] Always default to "Hazardous Waste" labeling to prevent downstream mishandling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9957, 4-Hydroxy-3-methoxy-5-methylbenzaldehyde.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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